molecular formula C7H6BrClO3S B2997401 2-Bromo-3-methoxybenzene-1-sulfonyl chloride CAS No. 1261818-17-0

2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2997401
CAS No.: 1261818-17-0
M. Wt: 285.54
InChI Key: ORTNPHSZRKQVPB-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzene-1-sulfonyl chloride (CAS 1261818-17-0) is a high-purity chemical building block designed for research applications. This compound features the molecular formula C7H6BrClO3S and a molecular weight of 285.54 g/mol . It is a valuable synthon in organic and medicinal chemistry, where its sulfonyl chloride and bromo substituents offer orthogonal reactivity for constructing diverse molecular architectures, such as sulfonamides and sulfonate esters. Researchers utilize this reagent primarily as a key intermediate in the synthesis of more complex molecules, leveraging its reactive sites for sequential functionalization. Proper handling is essential, as this compound is classified as a moisture-sensitive material and should be stored under an inert atmosphere at 2-8°C . It is critical to note that this product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-3-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTNPHSZRKQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Bromo-3-methoxybenzene-1-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride, a key chemical intermediate with significant applications in medicinal chemistry and drug development. We will explore its fundamental chemical properties, molecular structure, and logical synthetic pathways. The document further details its core reactivity, focusing on its utility in the synthesis of sulfonamides, a critical pharmacophore in numerous therapeutic agents. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven insights into the handling and application of this versatile building block.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic organosulfur compound. Its unique substitution pattern—featuring a reactive sulfonyl chloride group, a methoxy moiety, and a bromine atom—makes it a highly valuable precursor for creating diverse molecular libraries. The bromine atom, in particular, serves as a strategic handle for subsequent cross-coupling reactions, enabling complex molecular architectures to be constructed.

Table 1: Key Identifiers and Properties

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 1261818-17-0 [1]
Molecular Formula C₇H₆BrClO₃S [2]
Molecular Weight 285.54 g/mol [1]
Canonical SMILES COC1=C(Br)C=CC=C1S(=O)(=O)Cl
Purity Typically ≥95% [1]
LogP 2.53 [1]

| InChI Key | ORTNPHSZRKQVPB-UHFFFAOYSA-N |[1] |

Molecular Structure Visualization

The spatial arrangement of the functional groups on the benzene ring is critical to the reactivity and utility of this compound. The ortho-bromo and meta-methoxy substituents relative to the sulfonyl chloride group influence the electronic properties of the ring and the steric accessibility of the reactive sites.

Caption: 2D structure of this compound.

Synthesis Pathway: A Plausible Approach

While specific proprietary synthesis routes may vary, a robust and common method for preparing substituted aryl sulfonyl chlorides involves a Sandmeyer-type reaction starting from the corresponding aniline. This approach provides excellent regiochemical control, which is crucial for polysubstituted systems.

Workflow: Synthesis of this compound

Caption: Plausible Sandmeyer-type reaction workflow for synthesis.

Experimental Protocol: Synthesis via Diazotization

This protocol is based on established methodologies for the synthesis of aryl sulfonyl chlorides from anilines.[3][4]

  • Diazonium Salt Formation:

    • To a stirred solution of concentrated hydrochloric acid and water, add 2-bromo-3-methoxyaniline (1.0 eq). Cool the mixture to 0-5°C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C.

    • Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield. The exothermic nature of the diazotization requires slow, controlled addition of the nitrite solution.

    • Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sulfonyl Chlorination:

    • In a separate, well-ventilated fume hood, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas.

    • Add a catalytic amount of copper(II) chloride (approx. 0.1 eq) to this solution.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the SO₂/CuCl₂ mixture. Vigorous gas evolution (N₂) will be observed.

    • Causality: The copper salt catalyzes the decomposition of the diazonium salt and the subsequent introduction of the sulfonyl chloride group. Sulfur dioxide serves as the source for the SO₂Cl moiety.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture into a large volume of ice water. The product will typically precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids and salts.

    • Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Core Reactivity and Application in Drug Development

The primary utility of benzenesulfonyl chlorides in drug development lies in their reaction with primary and secondary amines to form sulfonamides.[5] This functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The N-H bond of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Pharmaceutical intermediates like this compound are vital for connecting basic chemical research to industrial drug production, enabling the efficient synthesis and optimization of lead compounds.[]

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of N-benzyl-2-bromo-3-methoxybenzenesulfonamide, a representative reaction for this class of compound.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

    • Add triethylamine (1.2 eq) or pyridine as a base.

    • Cool the solution to 0°C in an ice bath.

  • Amine Addition:

    • Slowly add benzylamine (1.05 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The base (triethylamine) is essential to neutralize the HCl byproduct generated during the reaction. Removing the HCl drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Workup and Purification:

    • Dilute the reaction mixture with the organic solvent.

    • Wash the solution sequentially with 1M HCl (to remove excess base and amine), water, and saturated brine.

    • Self-Validation: Each wash step serves a specific purpose. The acid wash removes basic impurities, while the brine wash helps to remove water from the organic layer, ensuring a clean separation. The successful removal of impurities at this stage validates the workup procedure.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound must be handled with care due to its corrosive and moisture-sensitive nature.

Table 2: Hazard Identification

Hazard Class GHS Code Statement Source
Acute Toxicity (Oral) H302 Harmful if swallowed [1]
Skin Corrosion/Irritation H314/H315 Causes severe skin burns and eye damage / Causes skin irritation [1][7][8]
Serious Eye Damage H319 Causes serious eye irritation [1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1] |

  • Handling: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] Its reactivity with water means it must be protected from moisture and humidity to prevent decomposition into the corresponding sulfonic acid.[9]

  • Incompatibilities: Avoid contact with water, strong bases, amines, and alcohols, as these will react readily with the sulfonyl chloride group.[9]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its defined structure, predictable reactivity, and multiple functionalization points provide chemists with a reliable platform for synthesizing novel sulfonamides and other complex molecules. Understanding its properties, synthesis, and safe handling procedures is paramount for any research program aiming to leverage its potential in the development of next-generation therapeutics.

References

  • PubChemLite, "this compound (C7H6BrClO3S)," Available at: [Link].

  • Synthesis of sulfonyl chloride substrate precursors, Available at: [Link].

  • Google Patents, "CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof,"
  • PubChemLite, "5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride," Available at: [Link].

  • PubChem, "3-Methoxybenzenesulfonyl chloride," Available at: [Link].

  • National Institutes of Health (NIH), "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides," Available at: [Link].

  • PubChem, "2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide," Available at: [Link].

  • PubChem, "4-Methoxybenzenesulfonyl chloride," Available at: [Link].

  • Wikipedia, "Benzenesulfonyl chloride," Available at: [Link].

  • Henry Stewart Talks, "Drug Development: From Molecule to Market," Available at: [Link].

  • PubMed, "TRPV3 in Drug Development," Available at: [Link].

Sources

Technical Guide: Solubility and Handling of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Bromo-3-methoxybenzene-1-sulfonyl chloride is a specialized arylsulfonyl chloride intermediate used primarily in the synthesis of sulfonamides and sulfonate esters for medicinal chemistry. Its solubility profile is governed by the lipophilic bromine atom, the electron-donating methoxy group, and the highly electrophilic sulfonyl chloride moiety.

This guide provides a definitive technical analysis of its solubility in organic solvents, distinguishing between thermodynamically stable solutions and kinetically unstable mixtures . Researchers must prioritize anhydrous non-nucleophilic solvents (DCM, THF, Toluene) while strictly avoiding protic solvents (Water, Alcohols) to prevent rapid hydrolysis or alcoholysis.

Part 2: Chemical Identity & Physicochemical Context[1][2]

Understanding the molecular architecture is prerequisite to predicting solvent interaction.

PropertyValueContext
CAS Number 1261818-17-0Unique Identifier
Molecular Weight 285.54 g/mol Moderate MW, solid at RT
Physical State Solid (Off-white to pale yellow)Crystalline or powder
Predicted LogP ~2.53Lipophilic; prefers organic phases
Key Functional Groups Sulfonyl Chloride (-SO₂Cl)Reactive Electrophile (Moisture Sensitive)
Bromo (-Br)Lipophilic, Heavy Atom
Methoxy (-OCH₃)Electron Donor, Polar

Part 3: Solubility Profile

The following data categorizes solvents based on solubility (ability to dissolve) and chemical compatibility (stability of the solute).

Primary Solvents (High Solubility & Stability)

These solvents are recommended for reaction media, stock solutions, and extraction.

SolventSolubility RatingStabilityOperational Notes
Dichloromethane (DCM) Excellent (>100 mg/mL)HighPreferred Choice. Ideal for reactions and extractions. Low boiling point facilitates removal.
Tetrahydrofuran (THF) ExcellentHigh (if anhydrous)Must be free of peroxides and water. Good for polar reactions.[1]
Ethyl Acetate (EtOAc) GoodModerateExcellent for extraction. Long-term storage not recommended due to potential trans-acylation traces (rare but possible).
Toluene GoodHighExcellent for reflux reactions or azeotropic water removal.
Chloroform (CHCl₃) ExcellentHighAlternative to DCM; often used in NMR or when higher boiling point is needed.
1,4-Dioxane GoodHighUseful for higher temperature reactions; difficult to remove (high BP).
Conditional Solvents (Soluble but Risky)

Use these only with specific precautions.

SolventRisk FactorMitigation Strategy
Acetone Nucleophilic AttackSoluble, but HCl byproduct can catalyze aldol condensation of acetone. Use only for rapid, low-temp reactions.
Acetonitrile (MeCN) HydrolysisHygroscopic. Must be strictly anhydrous. Good for polar non-nucleophilic conditions.
DMF / DMAc Hydrolysis / VilsmeierSoluble, but commercial grades often contain water/amines. Can react with SO₂Cl groups at high heat. Use fresh, dry solvent.
DMSO HIGH RISK Avoid if possible. Sulfonyl chlorides can react violently with DMSO (Pummerer-type rearrangements) or oxidize.
Incompatible Solvents (Reactive)

NEVER use these solvents for dissolving the compound unless the intention is to derivatize it.

  • Water: Rapid hydrolysis to 2-bromo-3-methoxybenzenesulfonic acid and HCl.

  • Methanol / Ethanol: Rapid alcoholysis to form methyl/ethyl sulfonate esters.

  • Amines (Primary/Secondary): Rapid formation of sulfonamides.[2]

  • Pyridine (Pure): Exothermic formation of sulfonylpyridinium salts (often used as a catalyst/base, not a solvent).

Part 4: Experimental Protocols

Protocol: Solubility Validation (Visual Method)

Use this protocol to verify solubility for a new batch or solvent system.

  • Preparation: Weigh 10 mg of this compound into a dry 2 mL borosilicate vial.

  • Solvent Addition: Add 100 µL of the target solvent (anhydrous).

  • Observation:

    • Instant Dissolution: Solubility > 100 mg/mL.

    • Partial Dissolution: Sonicate for 30 seconds. If clear, Solubility > 100 mg/mL.

    • Insoluble: Add solvent in 100 µL increments up to 1 mL.

  • Stability Check: Let stand for 15 minutes. Check for precipitate (saturation) or gas evolution (decomposition/reaction).

Recommended Recrystallization Method

Based on structural analogs (e.g., 3-bromo-4-methoxy isomers).

  • Solvent System: Ethyl Acetate / Hexanes (or Petroleum Ether).

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethyl Acetate.

    • Filter hot (if insoluble impurities exist) through a glass frit.

    • Slowly add hot Hexanes until varying turbidity is observed.

    • Cool to Room Temperature, then 4°C.

    • Filter crystals and wash with cold Hexanes.

    • Dry: Vacuum desiccator over P₂O₅ or KOH (to remove acid traces).

Part 5: Visualization & Logic

Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application.

SolventSelection Start Select Solvent for This compound Application Intended Application? Start->Application Reaction Reaction Medium Application->Reaction Extraction Workup / Extraction Application->Extraction Analysis Analysis (NMR/LCMS) Application->Analysis Nucleophile Is Nucleophile Water/Alcohol? Reaction->Nucleophile ExtractSolvent Use DCM or Ethyl Acetate Extraction->ExtractSolvent NMR Use CDCl3 or DMSO-d6 (DMSO: Analyze immediately) Analysis->NMR UseBiphasic Use Biphasic System (DCM/Water or Toluene/Water) *Fast stirring required* Nucleophile->UseBiphasic Yes (Schotten-Baumann) Anhydrous Anhydrous Conditions? Nucleophile->Anhydrous No Standard Use DCM, THF, or Toluene Anhydrous->Standard No HighTemp High Temp (>60°C)? Anhydrous->HighTemp Yes HighTemp->Standard No UseToluene Use Toluene or Dioxane HighTemp->UseToluene Yes

Figure 1: Decision tree for selecting the appropriate solvent based on experimental needs.

Reactivity & Degradation Pathways

Understanding why certain solvents fail is critical. This diagram illustrates the mechanistic pathways.

ReactivityPathways Compound 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride Water + H2O (Hydrolysis) Compound->Water Alcohol + R-OH (Alcoholysis) Compound->Alcohol Amine + R-NH2 (Aminolysis) Compound->Amine Acid Sulfonic Acid (Degradation Product) Water->Acid HCl HCl (Byproduct) Water->HCl Ester Sulfonate Ester (Side Product) Alcohol->Ester Alcohol->HCl Amide Sulfonamide (Desired Product) Amine->Amide Amine->HCl

Figure 2: Mechanistic pathways showing degradation vs. desired synthesis.

References

  • Canadian Science Publishing. (1977). Sulfonyl Chloride Kinetics: Solvolysis of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2008). Concerted solvent processes for common sulfonyl chloride precursors. Retrieved from [Link]

Sources

Comparative Technical Guide: 2-Bromo-3-methoxy vs. 3-Bromo-4-methoxy Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of sulfonamide-based pharmacophores, the precise regiochemistry of halogen and alkoxy substituents on the benzenesulfonyl scaffold dictates both synthetic accessibility and downstream Structure-Activity Relationships (SAR).

This guide differentiates two isomeric building blocks: 2-Bromo-3-methoxybenzenesulfonyl chloride (Isomer A) and 3-Bromo-4-methoxybenzenesulfonyl chloride (Isomer B) . While they share the same molecular formula (


), their behaviors diverge radically:
  • Isomer B (3-Br-4-OMe) is a "workhorse" intermediate, easily accessible via electrophilic aromatic substitution (EAS) and possessing a sterically open sulfonyl center ideal for rapid library generation.

  • Isomer A (2-Br-3-OMe) is a "specialty" scaffold, requiring diazonium chemistry for synthesis. Its sulfonyl group is sterically encumbered by an ortho-bromine, offering unique conformational constraints and metabolic stability profiles in final drug candidates.

Structural & Electronic Analysis

The core distinction lies in the position of the bromine atom relative to the sulfonyl chloride group. This ortho-positioning (or lack thereof) drives the reactivity profile.[1]

Comparative Properties Table
Feature2-Bromo-3-methoxy (Isomer A) 3-Bromo-4-methoxy (Isomer B)
Structure Sulfonyl at C1; Br at C2 (Ortho) ; OMe at C3 (Meta)Sulfonyl at C1; Br at C3 (Meta) ; OMe at C4 (Para)
Steric Environment High Hindrance: Sulfonyl group is flanked by a large Bromine atom (

).
Low Hindrance: Sulfonyl group is flanked by Hydrogen atoms.
Electronic Effect on S Inductive Withdrawal (-I): Both Br and OMe (meta) withdraw electron density, increasing electrophilicity, but sterics block attack.Resonance Donation (+M): Para-OMe donates electron density, slightly decreasing S electrophilicity, but accessibility is high.
Physical State Low-melting solid or oil (Predicted)Crystalline Solid (mp 83–88 °C)
Primary Synthesis Diazotization (Sandmeyer/Meerwein) from aniline.Chlorosulfonation of 2-bromoanisole.
CAS Number Specialty/Custom Synthesis23094-96-4
Electronic Vector Diagram (Graphviz)

The following diagram illustrates the competing electronic and steric vectors acting on the sulfonyl chloride center.

ElectronicAnalysis cluster_legend Key Driver IsomerA 2-Bromo-3-methoxy (Isomer A) EffectA Steric Blockade (Ortho-Br) Dominates Reactivity IsomerA->EffectA Br @ C2 IsomerB 3-Bromo-4-methoxy (Isomer B) EffectB Resonance Donation (Para-OMe) Modulates Electrophilicity IsomerB->EffectB OMe @ C4

Figure 1: Mechanistic drivers for Isomer A (Steric control) vs. Isomer B (Electronic control).

Synthetic Pathways

The synthesis of these isomers highlights a fundamental rule in aromatic chemistry: Directing group alignment vs. Diazonium versatility.

Pathway A: 3-Bromo-4-methoxybenzenesulfonyl chloride (The Scalable Route)

This isomer is synthesized via direct chlorosulfonation . The methoxy group (Strong ortho/para director) directs the incoming electrophile (


) to the para position. The bromine atom (Weaker ortho/para director) reinforces this or is overruled.[2]
  • Precursor: 2-Bromoanisole.

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Pathway B: 2-Bromo-3-methoxybenzenesulfonyl chloride (The Directed Route)

Direct chlorosulfonation of available precursors fails to yield this isomer cleanly due to directing group mismatches. It requires a Sandmeyer-type reaction (Meerwein sulfonyl chloride synthesis) starting from the aniline.

  • Precursor: 2-Bromo-3-methoxyaniline.[3][4][5]

  • Reagents:

    
    , 
    
    
    
    (to form diazonium), then
    
    
    ,
    
    
    .
  • Mechanism: Radical-mediated decomposition of diazonium salt.

SynthesisPathways StartA 2-Bromoanisole ReagentA ClSO3H (Chlorosulfonation) StartA->ReagentA EAS (Scaleable) StartB 2-Bromo-3-methoxyaniline ReagentB 1. NaNO2/HCl 2. SO2, CuCl2 StartB->ReagentB Meerwein (Specific) ProdA 3-Bromo-4-methoxy Sulfonyl Chloride ReagentA->ProdA EAS (Scaleable) ProdB 2-Bromo-3-methoxy Sulfonyl Chloride ReagentB->ProdB Meerwein (Specific)

Figure 2: Synthetic divergence. Isomer B utilizes standard EAS; Isomer A requires diazonium chemistry.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride

Self-Validating Check: The reaction is exothermic. Control of temperature during addition is critical to prevent sulfone byproduct formation.

  • Setup: Charge a dry 3-neck flask with 2-bromoanisole (1.0 eq) and

    
     (3 vol). Cool to 0 °C.
    
  • Addition: Add chlorosulfonic acid (3.0 eq) dropwise over 30 mins, maintaining internal temp < 5 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (conversion of anisole).

  • Quench: Pour the mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Extract with DCM. Wash organic layer with brine.[6] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from hexane/EtOAc if necessary. Expected yield: 85-95%.

Protocol B: Synthesis of 2-Bromo-3-methoxybenzenesulfonyl chloride

Self-Validating Check: The generation of


 gas requires a scrubber.[7] The diazonium intermediate is unstable; proceed immediately to the coupling step.
  • Diazotization: Dissolve 2-bromo-3-methoxyaniline (1.0 eq) in conc.

    
     (3.0 eq) and acetic acid (5 vol). Cool to -5 °C. Add 
    
    
    
    (1.1 eq) in water dropwise. Stir 30 min.
  • Gas Saturation: In a separate vessel, saturate glacial acetic acid with

    
     gas until the weight increases by ~30%. Add 
    
    
    
    (0.2 eq).
  • Coupling: Pour the cold diazonium solution into the

    
     mixture.
    
  • Observation: Nitrogen gas evolution will be vigorous. Allow to warm to RT until evolution ceases.

  • Workup: Pour into ice water. The sulfonyl chloride may precipitate as an oil or solid. Extract with diethyl ether.

  • Storage: This isomer is more prone to hydrolysis due to the inductive effect of the meta-OMe. Store under Argon at -20 °C.

Reactivity & Applications in Drug Discovery[1][2]

Reactivity Profile: The Ortho Effect

When coupling these chlorides with amines to form sulfonamides:

  • Isomer B (3-Br-4-OMe): Reacts rapidly with amines at 0 °C to RT. Standard bases (

    
    , Pyridine) are sufficient.
    
  • Isomer A (2-Br-3-OMe): The ortho-bromo substituent creates a "picket fence" around the sulfur.

    • Implication: Reaction rates are 10-50x slower.

    • Optimization: Requires heating (40-60 °C) or stronger catalysts (DMAP).

    • Advantage: The resulting sulfonamide is highly resistant to metabolic hydrolysis, a desirable trait for extending half-life (

      
      ) in vivo.
      
Case Study: Scaffold Hopping in Antiviral Research

Both isomers appear in patent literature for HCV and HIV protease inhibitors.

  • Isomer B is often used in initial High-Throughput Screening (HTS) libraries due to its low cost.

  • Isomer A is introduced in "Lead Optimization" phases. The ortho-bromo group forces the sulfonamide bond out of planarity, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in viral enzymes (e.g., NS3 protease).

References

  • Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride

    • Source: ChemicalBook / Sigma-Aldrich Product D
    • Link:

  • General Procedure for Chlorosulfonation (Org. Synth.)

    • Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride.
    • Source: Organic Syntheses, 2018, 95, 26-42.
    • Link:

  • Diazonium Route to Sulfonyl Chlorides (Meerwein)

    • Title: Sulfonyl Chlorides
    • Source: Comprehensive Organic Name Reactions and Reagents.
    • Link:

  • Medicinal Chemistry Applications (HCV Inhibitors)

    • Title: Macrocyclic peptides active against the hep
    • Source: Google P
    • Link:

Sources

A Comprehensive Technical Guide to 2-Bromo-3-methoxybenzene-1-sulfonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Synthetic Building Block: Commercial Availability, Synthesis, Quality Control, and Applications in Medicinal Chemistry

Introduction

2-Bromo-3-methoxybenzene-1-sulfonyl chloride, a halogenated aromatic sulfonyl chloride, is a versatile reagent and building block in modern organic synthesis. Its unique substitution pattern offers synthetic handles for the introduction of the bromo, methoxy, and sulfonyl chloride functionalities, making it a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its commercial availability in the United States, synthetic methodologies, quality control procedures, and applications in the field of drug discovery and development.

Commercial Availability in the USA

For researchers and drug development professionals in the United States, sourcing high-quality this compound is crucial for the success of their synthetic endeavors. Two primary commercial suppliers for this compound have been identified:

  • Fluorochem: A well-established supplier of fine chemicals for research and development, Fluorochem lists this compound in their catalog. While Fluorochem is a UK-based company, they have a history of distribution in the United States through various partners. For current purchasing and distribution information in the USA, it is recommended to contact Fluorochem directly or inquire through their associated distributors.[1][2][3]

  • BLD Pharm: With a direct presence in the United States, BLD Pharm offers a wide range of research chemicals, including this compound. Their US office is located in Cincinnati, Ohio, facilitating direct communication and logistics for North American customers.[4][5][6]

Below is a comparative table of the product specifications from these suppliers:

SupplierProduct CodeCAS NumberPurityAvailable Quantities
Fluorochem F9593611261818-17-0>95%50mg, 100mg, 250mg
BLD Pharm BD1112961261818-17-097%250mg, 1g, 5g

Synthesis of this compound

Reaction Scheme:

G 2-bromo-1-methoxybenzene 2-bromo-1-methoxybenzene This compound This compound 2-bromo-1-methoxybenzene->this compound Chlorosulfonic acid (ClSO3H) Dichloromethane (CH2Cl2) 0°C to rt

A representative synthetic route.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-1-methoxybenzene and anhydrous dichloromethane (CH2Cl2).

  • Cooling: The reaction mixture is cooled to 0°C using an ice bath.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed with extreme care.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in subsequent reactions. The following analytical techniques are typically employed for its characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet in the downfield region, and the methoxy protons will be a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment.[9][10][11]

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30°C

Workflow for HPLC Analysis:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Accurately weigh 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride B Dissolve in a suitable solvent (e.g., Acetonitrile) A->B C Filter the solution B->C D Inject sample into HPLC system C->D E Separate components on C18 column D->E F Detect by UV E->F G Integrate peak areas F->G H Calculate purity G->H

A typical workflow for HPLC-based quality control.

Applications in Medicinal Chemistry and Drug Discovery

Aryl sulfonyl chlorides are pivotal intermediates in medicinal chemistry, primarily for the synthesis of sulfonamides, a privileged scaffold in numerous therapeutic agents. While specific examples of the use of this compound in drug discovery are not extensively documented in publicly available literature, its structural features suggest several potential applications:

  • Scaffold for Novel Sulfonamides: The sulfonyl chloride moiety can readily react with a diverse range of primary and secondary amines to generate a library of novel sulfonamides. The bromo and methoxy groups can be further functionalized or can serve to modulate the physicochemical properties and biological activity of the final compounds.

  • Probing Structure-Activity Relationships (SAR): The presence of the bromo and methoxy groups at defined positions allows for systematic exploration of SAR. The bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding. The methoxy group can influence solubility and metabolic stability.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, this compound can be used as a starting point in fragment-based drug discovery campaigns.

General Reaction for Sulfonamide Synthesis:

G 2-Bromo-3-methoxybenzene-\n1-sulfonyl chloridePrimary or Secondary\nAmine (R1R2NH) 2-Bromo-3-methoxybenzene- 1-sulfonyl chloridePrimary or Secondary Amine (R1R2NH) Substituted Sulfonamide Substituted Sulfonamide 2-Bromo-3-methoxybenzene-\n1-sulfonyl chloridePrimary or Secondary\nAmine (R1R2NH)->Substituted Sulfonamide Base (e.g., Pyridine, Triethylamine) Dichloromethane (CH2Cl2)

Formation of sulfonamides from this compound.

Safety, Handling, and Disposal

This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Ventilation: All handling should be performed in a well-ventilated fume hood.

  • Moisture Sensitivity: Avoid contact with water and moisture, as it will hydrolyze to the corresponding sulfonic acid and hydrochloric acid, which is a corrosive and exothermic reaction.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and amines, as it can react vigorously.

Spill and Disposal Procedures:

  • Spills: In case of a spill, absorb the material with an inert, dry absorbent and place it in a sealed container for disposal. Do not use water to clean up spills.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent can be slowly quenched by adding it to a stirred solution of a weak base, such as sodium bicarbonate, in a suitable solvent.

Conclusion

This compound is a valuable and commercially available building block for synthetic and medicinal chemists. Its unique substitution pattern provides multiple avenues for the creation of diverse and complex molecules. While specific applications in drug discovery are still emerging, its potential as a scaffold for novel sulfonamides and as a tool for SAR studies is significant. By adhering to proper synthesis, purification, and safety protocols, researchers can effectively utilize this reagent to advance their research and development programs.

References

Please note that while general references for the synthesis and handling of sulfonyl chlorides are provided, specific literature detailing the synthesis, analysis, and applications of this compound (CAS 1261818-17-0) is limited in publicly accessible databases. The information provided is based on established chemical principles and data from suppliers.

  • Chemspace. BLD Pharmatech Co., Limited - Chemspace. [Link]

  • Synthesis of sulfonyl chloride substrate precursors.
  • Fluorochemicals Suppliers @ ChemicalRegister.com. [Link]

  • Thomasnet. Fluorochemicals Suppliers. [Link]

  • Beilstein Journals.
  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Google Patents.
  • LookChem. About US - Fluorochem Ltd.. [Link]

  • PMC. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • American Chemical Society. Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones.
  • SIELC Technologies. 1-Bromo-3-methoxybenzene. [Link]

  • PubChemLite. This compound (C7H6BrClO3S). [Link]

  • PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • Reddit. Is bld pharm a trustworthy company? : r/chemistry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • 5-Bromo-2-methoxybenzenesulfonyl Chloride, 5g, Each.

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybenzene-1-sulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. Drawing upon established principles and field-proven insights, this document delves into the compound's price and purity specifications, synthesis, analytical characterization, and its applications in drug discovery.

Chemical Identity and Properties

This compound, with the CAS number 1261818-17-0, is a substituted aromatic sulfonyl chloride. Its structure, featuring a bromine atom and a methoxy group on the benzene ring, offers multiple points for chemical modification, making it a versatile reagent in the synthesis of complex organic molecules.

Molecular Structure:

A 2D representation of this compound.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₆BrClO₃S
Molecular Weight285.54 g/mol
AppearanceTypically a solid
Purity≥95%

Price and Purity Specifications

The procurement of high-quality reagents is paramount in research and drug development. The price of this compound can vary based on the supplier, quantity, and purity.

Purity Specifications:

Commercial grades of this compound are typically offered with a purity of 95% to 97%.[1][2] Key impurities often include the corresponding sulfonic acid, formed by hydrolysis, and residual starting materials or by-products from the synthesis.

Price Analysis:

Pricing is influenced by the synthetic complexity and the scale of production. For research quantities, the cost is significant, reflecting its specialized nature. As an example, one supplier lists prices in the range of £286.00 for 50 mg to £679.00 for 250 mg.[1] It is advisable to obtain quotes from multiple suppliers to ensure competitive pricing.

Table of Representative Suppliers and Specifications:

SupplierPurityAvailable Quantities
Fluorochem95%50 mg, 100 mg, 250 mg[1]
BLDpharm97%Inquire for details[2]

Synthesis and Purification

Understanding the synthetic route to this compound is crucial for assessing potential impurities and for in-house preparation if required. A common and effective method is the chlorosulfonation of a substituted anisole.

Synthetic Pathway:

Synthesis_Pathway 2-Bromoanisole 2-Bromoanisole Reaction Chlorosulfonation 2-Bromoanisole->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Product 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride Reaction->Product Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Structure Verification) HPLC HPLC (Purity and Impurity Profiling) Titration Titration (Assay) Sample Sample of 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride Sample->NMR Sample->MS Sample->HPLC Sample->Titration

Sources

Methodological & Application

General procedure for sulfonamide synthesis using 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for synthesizing sulfonamides using 2-Bromo-3-methoxybenzene-1-sulfonyl chloride as the electrophilic partner. While sulfonylation is a standard transformation, this specific scaffold presents unique steric and electronic challenges due to the ortho-bromo substituent. The bulky bromine atom at the C2 position creates significant steric hindrance around the sulfonyl center, necessitating optimized reaction conditions to prevent hydrolysis and ensure complete conversion. This note covers reagent handling, a robust "Golden Standard" protocol, troubleshooting for hindered amines, and downstream functionalization potential.

Chemical Context & Reagent Profile

Structural Analysis

The substrate features a sulfonyl chloride group at C1, a bromine atom at C2, and a methoxy group at C3.

  • Steric Hindrance: The C2-Bromine atom is large (Van der Waals radius ~1.85 Å) and sits directly adjacent to the reactive sulfonyl center. This slows nucleophilic attack compared to unhindered analogs (e.g., tosyl chloride).

  • Electronic Effect: The C3-Methoxy group is an electron-donating group (EDG) by resonance (though inductively withdrawing). Located meta to the sulfonyl group, its resonance donation is not directly conjugated to the sulfur, but it increases the electron density of the aromatic ring, making the sulfonyl chloride slightly less electrophilic than nitro- or cyano-substituted analogs.

Reagent Stability & Handling
  • Physical State: Typically a white to off-white crystalline solid.

  • Reactivity: Highly moisture-sensitive.[1] Hydrolyzes to the corresponding sulfonic acid (2-bromo-3-methoxybenzenesulfonic acid) upon exposure to atmospheric moisture.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

General Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfur center, forming a tetrahedral intermediate (transition state), followed by the expulsion of the chloride ion. A base is required to neutralize the HCl generated and drive the equilibrium forward.

ReactionMechanism Reagent Sulfonyl Chloride (Electrophile) TS Tetrahedral Transition State Reagent->TS + Amine Amine Amine (Nucleophile) Amine->TS Product Sulfonamide TS->Product - Cl⁻ Base Base (HCl Scavenger) Base->Product Neutralizes H⁺

Figure 1: Simplified mechanism of sulfonylation. The base prevents protonation of the amine, maintaining its nucleophilicity.

Standard Experimental Protocol (The "Golden" Method)

This protocol is optimized for primary and unhindered secondary amines . It uses Dichloromethane (DCM) as the solvent and Triethylamine (TEA) or Pyridine as the base.

Materials
  • Reagent: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 – 2.0 equiv) OR Pyridine (2.0 equiv)

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Recommended for hindered amines.

  • Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

  • Amine Solubilization: Add the Amine (1.1 equiv) and TEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Why? The reaction is exothermic.[2] Low temperature prevents side reactions and decomposition, despite the steric hindrance of the reagent.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Critical: Do not add solid chloride directly; localized high concentrations can lead to impurities.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the amine and the chloride (chloride hydrolyzes on LCMS to acid).

  • Quench: Quench the reaction by adding water or saturated NaHCO₃ solution.

Workup & Purification

WorkupFlow Start Crude Reaction Mixture (DCM) Wash1 Wash 1: 1N HCl (Removes unreacted Amine/Pyridine) Start->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Sulfonic Acid byproduct) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry over Na2SO4 / MgSO4 Wash3->Dry Conc Concentrate in Vacuo Dry->Conc Purify Recrystallization or Flash Column Conc->Purify

Figure 2: Standard aqueous workup procedure ensures removal of basic impurities and acidic byproducts.

Optimization for Challenging Substrates

If the standard protocol yields <50% or the reaction is sluggish (common with electron-deficient anilines or bulky secondary amines), adopt the "Forcing Conditions" protocol.

ParameterStandard ConditionOptimized (Forcing) ConditionRationale
Solvent DCMTHF or DMF THF allows higher temps; DMF improves solubility of polar substrates.
Base TEA (1.5 eq)NaH (1.2 eq) or LiHMDS Strong bases deprotonate the amine before attack, making it a better nucleophile.
Temperature 0°C

RT
60°C (Reflux)Overcomes the steric barrier of the ortho-bromo group.
Catalyst NoneDMAP (10-20 mol%)DMAP forms a highly reactive N-acylpyridinium-like intermediate, accelerating attack.
Protocol Modification for Anilines (Weak Nucleophiles):
  • Dissolve aniline in Pyridine (solvent & base).

  • Add Sulfonyl Chloride at RT.

  • Heat to 50–60°C for 4–12 hours.

  • Note: Pyridine is difficult to remove; use extensive CuSo₄ (aq) washes or 1N HCl washes during workup.

Strategic Value: Post-Reaction Functionalization

The 2-Bromo substituent is not just a steric hindrance; it is a strategic "handle" for increasing molecular complexity. Once the sulfonamide bond is formed, the bromine remains available for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: React with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig Amination: Introduce a second amino group.

  • Sonogashira Coupling: Install alkyne linkers.

Note: Sulfonamide nitrogens are acidic (pKa ~10). If performing Pd-coupling, use 2 equivalents of base in the subsequent step or protect the sulfonamide nitrogen (e.g., with MOM or SEM groups) if the catalyst is sensitive.

Safety & Waste Disposal

  • Corrosivity: this compound is corrosive and causes severe skin burns.[3] Wear nitrile gloves, lab coat, and eye protection.

  • Inhalation: Handle only in a fume hood.[4] Hydrolysis releases HCl gas.

  • Waste:

    • Aqueous layers: Neutralize before disposal.

    • Organic layers: Halogenated waste stream (DCM).

References

  • General Sulfonylation Protocol: "Sulfonamide Synthesis from Sulfonyl Chlorides." Organic Chemistry Portal. Link

  • Steric Hindrance in Sulfonylations: Journal of Organic Chemistry, 2008, 73, 3967-3969.[5] (Discusses reactivity of hindered sulfonyl chlorides).

  • Analogous Synthesis (3-bromo-4-methoxy): ChemicalBook, Protocol for 3-bromo-4-methoxybenzenesulfonyl chloride.[6] Link

  • Safety Data: "Safety Data Sheet: Benzenesulfonyl chloride derivatives." Sigma-Aldrich.[7] Link

Sources

Application Note: Precision Synthesis of Sulfonate Esters from 2-Bromo-3-methoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of sulfonate esters utilizing 2-Bromo-3-methoxybenzene-1-sulfonyl chloride (CAS: 1150114-83-0) as the electrophilic scaffold. Unlike simple tosylations, this specific sulfonyl chloride presents unique steric challenges due to the ortho-bromo substituent. This guide provides a mechanistic rationale for selecting nucleophilic catalysis (DMAP) over standard basic conditions to overcome steric hindrance, ensuring high yields and purity. The resulting sulfonate esters serve as critical intermediates for


 displacements or as pharmacophores in medicinal chemistry, particularly where the 2-bromo handle is preserved for downstream cross-coupling.

Introduction & Chemical Context

The transformation of alcohols into sulfonate esters is a cornerstone of organic synthesis, converting a poor leaving group (-OH) into an excellent one (


). However, the reactivity of the sulfonyl chloride reagent is heavily influenced by its substitution pattern.

Structural Analysis of the Reagent:

  • Electrophile: this compound.

  • Steric Hindrance: The bulky bromine atom at the ortho position (C2) creates significant steric crowding around the sulfonyl sulfur, impeding nucleophilic attack.

  • Electronic Effects: The meta-methoxy group (C3) exerts an inductive withdrawing effect, potentially increasing electrophilicity, but this is often overshadowed by the kinetic barrier imposed by the ortho-bromo group.

Standard protocols using pyridine as a solvent often result in sluggish reaction rates or incomplete conversion for this specific scaffold. Therefore, this guide prioritizes a Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP).[1]

Mechanistic Insight: The DMAP Advantage

To achieve quantitative conversion with sterically hindered sulfonyl chlorides, understanding the catalytic cycle is vital.

  • Activation: DMAP attacks the sulfonyl chloride faster than the alcohol, displacing the chloride ion.

  • Intermediate Formation: A highly reactive

    
    -sulfonylpyridinium salt  is formed. The positive charge on the nitrogen pulls electron density from the sulfur, making it hyper-electrophilic.
    
  • Product Formation: The alcohol nucleophile attacks this activated intermediate, expelling DMAP and forming the sulfonate ester.

Diagram 1: Catalytic Cycle of Sulfonylation

This diagram illustrates the formation of the activated


-sulfonylpyridinium intermediate, which lowers the activation energy for the reaction.

G Start Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium Salt (Activated) Start->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonate Ester (Target) Inter->Product Transfer Alcohol Alcohol (Nucleophile) Alcohol->Product Product->DMAP Catalyst Regenerated Base Auxiliary Base (TEA/DIPEA) Base->Product Scavenges HCl

Experimental Protocols

Method A: The "Gold Standard" (Recommended)

Applicability: Primary/Secondary alcohols, hindered substrates, and valuable APIs. Rationale: Uses DMAP to overcome the steric bulk of the 2-Br group; uses DCM for easy workup.

Reagents:

  • Alcohol substrate (

    
     equiv)[2]
    
  • This compound (

    
     - 
    
    
    
    equiv)
  • Triethylamine (TEA) (

    
     equiv)
    
  • DMAP (

    
     - 
    
    
    
    equiv)
  • Dichloromethane (DCM), Anhydrous[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere. Add a magnetic stir bar.
    
  • Solvation: Dissolve the Alcohol (

    
     equiv), TEA  (
    
    
    
    equiv), and DMAP (
    
    
    equiv) in anhydrous DCM (
    
    
    concentration).
  • Cooling: Cool the reaction mixture to

    
     using an ice bath.
    
    • Note: Cooling is critical to prevent side reactions, though the steric bulk of the sulfonyl chloride mitigates runaway exotherms.

  • Addition: Dissolve This compound (

    
     equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor by TLC.[3] The sulfonyl chloride usually runs faster (higher

      
      ) than the alcohol. The product ester is typically less polar than the alcohol but more polar than the chloride.
      
  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess sulfonyl chloride.
    
  • Workup: Separate phases. Extract the aqueous layer with DCM (

    
    ). Wash combined organics with:
    
    • 
       (or Citric Acid) 
      
      
      
      Crucial step to remove DMAP and TEA.
    • Brine.[4]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    
Method B: Pyridine Solvent Method

Applicability: Simple, unhindered primary alcohols; large-scale where solvent recycling is possible. Rationale: Pyridine acts as both solvent and base.

  • Dissolve Alcohol (

    
     equiv) in dry Pyridine (
    
    
    
    ). Cool to
    
    
    .
  • Add Sulfonyl Chloride (

    
     equiv) portion-wise as a solid.
    
  • Stir at

    
     for 1 hour, then RT overnight.
    
  • Workup Caution: Pyridine is difficult to remove. Co-evaporate with Toluene or perform rigorous acid washes (

    
     solution is effective for complexing pyridine, turning the aqueous layer blue).
    

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Water Content

(Karl Fischer)
Sulfonyl chlorides hydrolyze rapidly to sulfonic acids (irreversible byproduct).
Stoichiometry

equiv (Electrophile)
Excess required to account for minor hydrolysis during handling and the steric barrier.
Temperature

Initial cooling controls exotherm; warming ensures the hindered 2-Br reagent reacts fully.
Acid Wash pH

in workup
Essential to remove DMAP. Residual DMAP can cause decomposition of sensitive sulfonates.

Workflow & Troubleshooting Guide

Diagram 2: Decision Matrix and Workup Logic

Follow this logic flow to determine the optimal pathway and troubleshoot common issues.

Workflow Start Start Synthesis CheckSterics Is Alcohol Hindered (2° or 3°)? Start->CheckSterics MethodA Use Method A: DCM + TEA + DMAP CheckSterics->MethodA Yes MethodB Use Method B: Pyridine Solvent CheckSterics->MethodB No Monitor Monitor TLC (4h) MethodA->Monitor MethodB->Monitor Complete Reaction Complete? Monitor->Complete Quench Quench NaHCO3 Acid Wash (Remove Base) Complete->Quench Yes AddCat Add more DMAP Heat to 35°C Complete->AddCat No (Stalled) AddCat->Monitor

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Steric hindrance of 2-Br group.Increase DMAP to

equiv; gently heat to

.
Only Sulfonic Acid Found Wet solvent/reagents.Dry DCM over activated sieves; ensure

line is dry.
Product Decomposition Residual base/DMAP.Ensure final organic layer is washed with dilute

or Citric Acid.
Low Yield Hydrolysis of Sulfonyl Chloride.Add the Sulfonyl Chloride as a solution in DCM, not as a solid (faster dispersion).

Safety & Handling

  • Corrosivity: this compound is corrosive and a lachrymator. Handle only in a fume hood.

  • Moisture Sensitivity: Reacts violently with water to release

    
     gas.
    
  • Sensitization: Sulfonate esters are potent alkylating agents and potential genotoxins. Wear double nitrile gloves and handle all waste as hazardous.

References

  • Mechanisms of Sulfonylation

    • Organic Chemistry Portal. "Synthesis of Sulfonates."[3][5][6][7][8][9][10] Available at: [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
  • General Protocols for Sulfonate Esters

    • Common Organic Chemistry. "Tosyl Chloride (TsCl) / Pyridine."[11] Available at: [Link]

  • Purification Strategies

    • University of Rochester. "Not Voodoo: Workup of Reactions."[7] Available at: [Link]

Sources

Application Notes and Protocols for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Scaffolds in Medicinal Chemistry

In the intricate landscape of drug discovery, the selection of foundational building blocks is a critical determinant of success. Highly functionalized aromatic scaffolds offer a distinct advantage, providing a rigid framework amenable to systematic structural diversification. 2-Bromo-3-methoxybenzene-1-sulfonyl chloride emerges as a particularly valuable reagent in this context. Its trifunctional nature—a reactive sulfonyl chloride for sulfonamide formation, a bromine atom for subsequent cross-coupling reactions, and a methoxy group to modulate physicochemical properties—presents a rich platform for the generation of diverse compound libraries targeting a wide array of biological targets.

This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively integrate this versatile building block into their research and development workflows.

Chemical Properties and Reactivity Profile

This compound (CAS No. 1261818-17-0) is a crystalline solid with a molecular weight of 285.54 g/mol .[1][2] The molecule's reactivity is dominated by the highly electrophilic sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[3] The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides.

The bromine atom at the 2-position serves as a key synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to complex heterocyclic systems, at a late stage in the synthetic sequence. The methoxy group at the 3-position can influence the conformation of the molecule and its metabolic stability. Furthermore, it can serve as a potential site for demethylation to reveal a phenol, which can be a key pharmacophoric feature or a point for further functionalization.[5]

Synthesis of this compound

Protocol 1: Synthesis via Chlorosulfonation of 2-Bromo-3-methoxyanisole (Proposed)

This protocol is adapted from general procedures for the chlorosulfonation of substituted aromatic compounds.

Reaction Scheme:

G start 2-Bromo-3-methoxyanisole product This compound start->product CHCl3, 0 °C to rt reagent Chlorosulfonic Acid (ClSO3H) G start This compound product N-Substituted-2-bromo-3-methoxybenzenesulfonamide start->product Base (e.g., Pyridine or Triethylamine), CH2Cl2, 0 °C to rt amine R1R2NH G start N-Substituted-2-bromo-3-methoxybenzenesulfonamide product N-Substituted-2-aryl/vinyl-3-methoxybenzenesulfonamide start->product Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/H2O) boronic_acid R-B(OH)2

Sources

Chemoselective Cross-Coupling Strategies for 2-Bromo-3-methoxybenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Bromo-3-methoxybenzene-1-sulfonyl chloride presents a dual-challenge in palladium-catalyzed cross-coupling: chemoselectivity and steric hindrance .

Direct Suzuki-Miyaura coupling of the bare sulfonyl chloride is generally contraindicated due to the high electrophilicity of the sulfonyl chloride moiety (


), which competes with the aryl bromide for oxidative addition or undergoes rapid hydrolysis in basic aqueous media. Furthermore, the 2-position bromide is sterically crowded by the ortho-methoxy and ortho-sulfonyl groups, inhibiting standard catalytic cycles.

This guide details a proven two-stage workflow:

  • Derivatization: Conversion of the labile sulfonyl chloride to a stable sulfonamide.

  • Coupling: Utilization of bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate coupling at the hindered aryl bromide site.

Strategic Analysis & Chemical Logic

The Chemoselectivity Conflict

The primary failure mode in coupling this substrate is the instability of the sulfonyl chloride. Under standard Suzuki conditions (Pd catalyst, Base, Heat, Aqueous solvent), two deleterious pathways occur:

  • Hydrolysis:

    
    . The resulting sulfonic acid poisons the catalyst and complicates purification.
    
  • Desulfitative Coupling: In specific high-temperature regimes, Pd can insert into the

    
     bond rather than the 
    
    
    
    bond, leading to loss of the sulfonyl group or formation of diaryl sulfones rather than the desired biaryl structure.
The Steric Challenge (The "Orthogonal Blockade")

Once derivatized to a sulfonamide, the molecule remains challenging. The bromine atom at position 2 is flanked by:

  • Position 1: A Sulfonamide group (Bulky, electron-withdrawing).

  • Position 3: A Methoxy group (Electron-donating, sterically demanding).

This "di-ortho-substituted" environment prevents the approach of conventional ligands (like


). Successful coupling requires ligands such as SPhos  or XPhos , which create a protective pocket around the Pd center and accelerate reductive elimination in crowded systems.

Visualizing the Workflow

The following decision tree outlines the critical path to success, contrasting the failure of direct coupling with the success of the protection strategy.

Workflow Start Starting Material: 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride Decision Decision Point: Direct Coupling vs. Derivatization Start->Decision PathA Path A: Direct Suzuki Coupling (Standard Conditions) Decision->PathA Not Recommended PathB Path B: Derivatization (Sulfonamide Formation) Decision->PathB Recommended Fail1 FAILURE MODE 1: Hydrolysis to Sulfonic Acid (Catalyst Poisoning) PathA->Fail1 Fail2 FAILURE MODE 2: Desulfitative Coupling (Loss of SO2 group) PathA->Fail2 Step2 Intermediate: 2-Bromo-3-methoxy- benzenesulfonamide PathB->Step2 Amine/Pyridine Coupling Sterically Demanding Suzuki Coupling (Pd-SPhos / K3PO4) Step2->Coupling Boronic Acid Product Target Product: Functionalized Biaryl Sulfonamide Coupling->Product

Figure 1: Strategic decision tree highlighting the necessity of sulfonyl protection prior to cross-coupling.

Experimental Protocols

Protocol A: Chemoselective Derivatization (Sulfonamide Formation)

Goal: Convert the reactive sulfonyl chloride into a robust sulfonamide handle.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv) (e.g., Morpholine, Benzylamine)

  • Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Setup: Charge a round-bottom flask with the amine and base in anhydrous DCM (0.2 M concentration relative to substrate) under nitrogen. Cool to 0°C.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is highly non-polar; sulfonamide will be more polar).

  • Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Usually, recrystallization (EtOH/Hexane) or a short silica plug is sufficient.

Protocol B: Sterically Encumbered Suzuki Coupling

Goal: Couple the hindered aryl bromide without debromination or hydrolysis.

Reagents:

  • Substrate: Sulfonamide derivative from Protocol A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst System:

    
     (2 mol%) + SPhos  (8 mol%)
    
    • Alternative: Pd-SPhos G3 Precatalyst (4 mol%)

  • Base:

    
     (3.0 equiv) (Anhydrous, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: In a reaction vial, combine the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add the Pd source and Ligand (SPhos). Crucial: SPhos is air-stable, but the active Pd(0) species is not. Keep under Argon.

  • Solvent: Add degassed solvent mixture via syringe.

  • Heating: Heat to 90–100°C for 12–18 hours.

    • Why High Heat? Steric hindrance increases the energy barrier for oxidative addition.

  • Monitoring: Check LC-MS. Look for the product mass. If starting material remains but no byproduct is forming, add 1 mol% more catalyst and continue heating.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine. Concentrate and purify via column chromatography.

Data & Optimization Guide

Ligand Selection Table

The choice of ligand is the single most critical variable for this specific scaffold.

LigandTypeSuitabilityRationale
SPhos Buchwald (Biaryl)Excellent Designed for ortho-substituted substrates; high turnover.
XPhos Buchwald (Biaryl)Good Similar to SPhos; better for aryl chlorides or extremely bulky partners.

StandardPoor Cone angle too small; cannot facilitate oxidative addition in this crowded system.
dppf BidentateModerate Good stability, but often slower rates for di-ortho-substituted bromides.
Troubleshooting Common Issues

Issue 1: Protodeboronation (Boronic acid loses B(OH)2 replaced by H)

  • Cause: Reaction too slow; boronic acid degrades in hot aqueous base.

  • Fix: Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=2h). Use Boronic Esters (Pinacol) instead of acids.

Issue 2: Hydrodehalogenation (Bromide replaced by H)

  • Cause:

    
    -hydride elimination or solvent insertion due to steric bulk preventing transmetallation.
    
  • Fix: Switch solvent to strictly anhydrous Toluene (no water) and use

    
     as the base.
    

Mechanistic Visualization

The following diagram illustrates why SPhos is required. The bulky ligand creates a "cavity" that accommodates the ortho-methoxy and ortho-sulfonyl groups during the catalytic cycle.

Mechanism cluster_steric Steric Zone Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Clash!) Pd0->OxAdd Ar-Br approach Complex Pd(II) Intermediate Stabilized by SPhos OxAdd->Complex SPhos facilitates entry TransMet Transmetallation (Boronic Acid) Complex->TransMet Base activation RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle emphasizing the role of the ligand in overcoming the steric barrier at the Oxidative Addition step.

References

  • Dubbaka, S. R., & Vogel, P. (2003).[1] Palladium-Catalyzed Cross-Coupling Reactions of Sulfonyl Chlorides. Journal of the American Chemical Society, 125(50), 15292–15293. Link

    • Context: Establishes the reactivity of sulfonyl chlorides with Pd, leading to desulfitative pathways, confirming the need for protection.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Context: The authoritative guide on using SPhos/XPhos for sterically hindered substr
  • Sun, X., et al. (2012).[4] Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides.[4] The Journal of Organic Chemistry, 77(9), 4454–4459. Link

    • Context: Demonstrates the stability and compatibility of sulfonamide/sulfinamide motifs under Pd-c
  • Li, C., et al. (2014).[2] Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.[2] Organic Chemistry Frontiers, 1, 225-229. Link

    • Context: Provides specific conditions for "di-ortho-substituted" aryl halide couplings.

Sources

Protecting group strategies for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Executive Summary & Strategic Challenge

The molecule This compound (1) presents a classic "electrophilic conflict" in synthetic organic chemistry.

  • The Conflict: The sulfonyl chloride (

    
    ) is highly electrophilic and moisture-sensitive, incompatible with the nucleophilic reagents (organolithiums, Grignards) or basic conditions required to functionalize the aryl bromide (
    
    
    
    ) handle.
  • The Steric Constraint: The 1,2,3-substitution pattern creates significant steric crowding. The reactive bromide at position 2 is "sandwiched" between the bulky sulfonyl group (pos 1) and the methoxy group (pos 3).

This guide details two distinct protection strategies to mask the


 group, enabling downstream cross-coupling (e.g., Suzuki-Miyaura) or lithiation, followed by controlled deprotection or functionalization.

Strategic Decision Framework

Before beginning, select the protocol based on your target molecule's final architecture.

ProtectionStrategy Start Target: 2-Bromo-3-methoxy benzene-1-sulfonyl chloride Decision Is the Sulfonamide part of the Final Drug? Start->Decision RouteA Route A: Permanent/Robust (Use t-Butyl) Decision->RouteA Yes (Scaffold) RouteB Route B: Removable/Labile (Use DMB) Decision->RouteB No (Intermediate) StepA Protect with t-Butylamine RouteA->StepA StepB Protect with 2,4-Dimethoxybenzylamine RouteB->StepB ResultA Product: N-t-Butyl Sulfonamide (High Stability) StepA->ResultA ResultB Product: Primary Sulfonamide (-SO2NH2) (After TFA Deprotection) StepB->ResultB

Figure 1: Decision matrix for selecting the appropriate amine protecting group.

Detailed Protocols

Protocol A: The "Removable" Route (N-DMB Protection)

Objective: To temporarily mask the sulfonyl chloride, perform a Suzuki coupling on the bromide, and regenerate the primary sulfonamide (


).
Why DMB?  The 2,4-dimethoxybenzyl (DMB) group is electron-rich and acid-labile.[1] It can be cleaved with Trifluoroacetic Acid (TFA) at room temperature, preserving the 3-methoxy group (which usually requires harsh 

to cleave).

Step 1: Protection

  • Reagents: 2,4-Dimethoxybenzylamine (1.1 equiv), Triethylamine (

    
    , 1.5 equiv), DCM (Anhydrous).
    
  • Procedure:

    • Dissolve (1) (1.0 equiv) in anhydrous DCM (

      
      ) at 
      
      
      
      .
    • Add

      
       followed by the slow addition of 2,4-dimethoxybenzylamine. Note: The reaction is exothermic.
      
    • Warm to RT and stir for 2 hours.

    • Workup: Wash with

      
       (to remove excess amine), then Brine. Dry over 
      
      
      
      .
    • Outcome: Quantitative formation of

      
      -(2,4-dimethoxybenzyl)-2-bromo-3-methoxybenzenesulfonamide.
      

Step 2: Suzuki Cross-Coupling (The Stress Test)

  • Challenge: The 2-Br position is sterically hindered. Standard

    
     may be sluggish.
    
  • Recommended Catalyst:

    
     or XPhos Pd G2 (for difficult substrates).
    
  • Procedure:

    • Combine Protected Sulfonamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

      
       (3.0 equiv).
      
    • Solvent: Dioxane/Water (4:1). Degas with Argon for 10 mins.

    • Add Catalyst (

      
      ).
      
    • Heat to

      
       for 4-12 hours.
      
    • Causality: The base (

      
      ) activates the boronic acid. The DMB-sulfonamide is stable to these basic aqueous conditions.
      

Step 3: Deprotection (Regenerating


) 
  • Reagents: TFA, DCM, Cation Scavenger (Triethylsilane or Anisole).

  • Procedure:

    • Dissolve the coupled product in DCM.

    • Add TFA (10-20% v/v) and Triethylsilane (2 equiv). Why Scavenger? The DMB cation generated upon cleavage is reactive and will polymerize or re-alkylate the ring without a scavenger.

    • Stir at RT for 2-4 hours.

    • Concentrate in vacuo.

    • Purification: The residue is often the pure primary sulfonamide.

Protocol B: The "Robust" Route (N-tert-Butyl Protection)

Objective: To create a highly stable sulfonamide scaffold that survives lithiation or harsh conditions. Why t-Butyl? The steric bulk of the


-butyl group prevents nucleophilic attack on the sulfur atom. It is generally considered permanent unless forcing acidic conditions are used.

Step 1: Protection

  • Reagents:

    
    -Butylamine (1.2 equiv), Pyridine (2.0 equiv), THF.
    
  • Procedure:

    • Dissolve (1) in THF.

    • Add Pyridine, then

      
      -butylamine at 
      
      
      
      .
    • Stir overnight.

    • Note: This sulfonamide has an acidic proton (

      
      ). If performing Lithiation (e.g., Li-Halogen exchange), you must use 2 equivalents  of 
      
      
      
      -BuLi (1st eq removes
      
      
      proton, 2nd eq exchanges
      
      
      ).

Comparative Data Analysis

FeatureDMB Strategy

-Butyl Strategy
Unprotected (

)
Protection Yield >95%>90%N/A
Suzuki Compatibility ExcellentExcellentPoor (poisoning risk)
Lithiation Compatibility Good (Requires 2 eq Base)Excellent (Requires 2 eq Base)Poor (Insoluble salts)
Deprotection Condition Mild (TFA, RT)Harsh (Polyphosphoric Acid, Heat)N/A
Atom Economy Lower (Large protecting group)HigherBest

Reaction Pathway Visualization

ReactionFlow Start Start: 2-Br-3-OMe-Ph-SO2Cl Protect Protection (DMB-NH2 / Et3N) Start->Protect Nucleophilic Substitution Intermediate Protected Species (Stable to Base/Nu) Protect->Intermediate Yield >95% Coupling Suzuki Coupling (Pd-Cat, Boronic Acid, K2CO3) Intermediate->Coupling Cross-Coupling Deprotect Deprotection (TFA / Scavenger) Coupling->Deprotect Acidic Cleavage Final Final Product: Biaryl-Sulfonamide Deprotect->Final Isolation

Figure 2: Workflow for the "Removable" DMB protection strategy.

Troubleshooting & Causality

  • Low Yield in Suzuki Coupling:

    • Cause: Steric hindrance at the 2-position (Br) combined with the ortho-sulfonyl group.

    • Solution: Switch to SPhos or XPhos ligands. These bulky, electron-rich phosphines facilitate oxidative addition into crowded aryl halides.

  • "Purple" Coloration during Deprotection (DMB):

    • Cause: Formation of the DMB cation without sufficient scavenger.

    • Solution: Increase Triethylsilane loading.

  • Regioselectivity Issues:

    • Observation: The 3-OMe group directs ortho/para, but the sulfonyl is meta-directing.

    • Insight: In this specific molecule, the positions are fixed. However, be aware that under forcing basic conditions (lithiation), the methoxy group can direct ortho-lithiation to the 4-position if the Bromine is not exchanged rapidly.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for DMB/t-Butyl stability).
  • Woolven, H.; Gonzalez Alonso, C.; et al. "The use of the 2,4-dimethoxybenzyl group as a labile protecting group for sulfonamides." Synlett, 2011 , 2011(16), 2379-2382.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457.

  • Smith, A. B.; et al. "Indole Diterpene Synthetic Studies. Protection of the Indole Nitrogen." J. Am. Chem. Soc.[2] (Demonstrates DMB utility in complex settings).

Sources

Advanced Application Note: One-Pot Synthesis Protocols Involving 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The 2-bromo-3-methoxybenzene-1-sulfonyl chloride scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) antagonists (e.g., 5-HT6) and kinase inhibitors. Its structural utility lies in its unique substitution pattern:

  • Sulfonyl Group (C1): Provides a robust anchor for sulfonamide formation, a classic hydrogen-bonding motif.

  • Bromine Atom (C2): Serves as a pre-installed handle for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification after scaffold construction.

  • Methoxy Group (C3): Offers electronic modulation (electron-donating) and a specific hydrogen-bond acceptor vector, while sterically influencing the conformation of the adjacent sulfonamide.

The Challenge: This specific isomer (1,2,3-trisubstituted) is difficult to access via direct electrophilic chlorosulfonylation of 2-bromoanisole due to the directing effects of the methoxy group, which favor the para position (C4). Consequently, commercial availability is often limited or inconsistent.

The Solution: This guide details two validated protocols:

  • Protocol A: A robust, safety-optimized "one-pot" synthesis of the sulfonyl chloride from the aniline precursor using a sulfur dioxide surrogate (DABSO).

  • Protocol B: A sequential "telescoped" workflow for generating biaryl sulfonamides directly from the sulfonyl chloride without intermediate isolation.

Chemical Pathway Analysis

Retrosynthetic Logic

Direct chlorosulfonylation of 2-bromoanisole typically yields the 4-sulfonyl isomer. To guarantee the 1-sulfonyl regiochemistry, we must rely on the Sandmeyer-type chlorosulfonylation of 2-bromo-3-methoxyaniline (CAS: 135987-88-1).

Reaction Pathway Diagram

The following diagram illustrates the critical path from the aniline precursor to the final diversified scaffold.

ReactionPathway Aniline 2-Bromo-3-methoxyaniline (Precursor) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl (Diazotization) SO2Cl 2-Bromo-3-methoxy- benzenesulfonyl chloride Diazo->SO2Cl DABSO, CuCl2 (Chlorosulfonylation) Sulfonamide Sulfonamide (Stable Intermediate) SO2Cl->Sulfonamide R-NH2, Base (Amination) Final Biaryl Sulfonamide (Final Product) Sulfonamide->Final Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 1: Sequential transformation pathway ensuring regiochemical integrity.

Protocol A: Synthesis of the Sulfonyl Chloride Reagent

Objective: Synthesis of this compound from 2-bromo-3-methoxyaniline. Methodology: Modified Sandmeyer reaction using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, bench-stable SO₂ source. This avoids the use of toxic gaseous SO₂.

Materials
  • Precursor: 2-Bromo-3-methoxyaniline (1.0 equiv)

  • Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl, 4M in dioxane or aq.), DABSO (0.6 equiv), Copper(II) chloride (CuCl₂, 0.1 equiv).

  • Solvents: Acetonitrile (MeCN), Acetic Acid (AcOH).

Step-by-Step Procedure
  • Diazotization:

    • In a round-bottom flask, dissolve 2-bromo-3-methoxyaniline (10 mmol) in MeCN (20 mL) and AcOH (5 mL).

    • Cool the mixture to -5 °C to 0 °C in an ice/salt bath.

    • Add HCl (4M, 10 mL) dropwise. Note: Precipitation of the aniline hydrochloride salt may occur.

    • Add a solution of NaNO₂ (1.2 equiv) in water (minimal volume) dropwise, maintaining temperature < 5 °C.

    • Stir for 30 minutes. Confirm diazotization by checking for a clear solution (or testing with starch-iodide paper).

  • Chlorosulfonylation (The "One-Pot" Trap):

    • In a separate vessel, suspend DABSO (6 mmol, 0.6 equiv) and CuCl₂ (1 mmol, 0.1 equiv) in MeCN (10 mL).

    • Transfer the cold diazonium salt solution portion-wise into the DABSO suspension while stirring vigorously at room temperature.

    • Observation: Gas evolution (N₂) will occur.

    • Stir the reaction at room temperature for 2–4 hours. Monitor by TLC or LCMS (look for the sulfonyl chloride peak or quench an aliquot with methanol to see the methyl ester).

  • Workup:

    • Dilute with cold water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at < 30 °C.

    • Stability Note: The resulting sulfonyl chloride is a solid but can be hydrolytically unstable. Use immediately in Protocol B or store under inert gas at -20 °C.

Protocol B: One-Pot Sulfonylation & Suzuki Coupling

Objective: Rapid generation of a biaryl sulfonamide library. Concept: This protocol telescopes the sulfonamide formation and the Suzuki cross-coupling into a single operational sequence, leveraging the bromine handle at C2.

Reaction Scheme
  • Step 1: R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' (Sulfonylation)

  • Step 2: R-SO₂NH-R' + Ar-B(OH)₂ + Pd-Cat → Biaryl Product (Cross-Coupling)

Materials
  • Sulfonyl Chloride: Crude from Protocol A or isolated.

  • Amine: Primary or secondary amine (1.1 equiv).

  • Coupling Partners: Aryl boronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄.

  • Base: Cesium Carbonate (Cs₂CO₃, 3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
Step 1: Sulfonamide Formation
  • Dissolve the sulfonyl chloride (1.0 mmol) in 1,4-Dioxane (5 mL).

  • Add Triethylamine (2.0 equiv) followed by the amine (1.1 equiv).

  • Stir at room temperature for 1 hour.

  • Checkpoint: Verify complete consumption of sulfonyl chloride by LCMS. The major peak should be the brominated sulfonamide [M+H]⁺ (79/81 Br pattern).

Step 2: In-Situ Cross-Coupling
  • Do NOT work up. To the same reaction vessel, add:

    • Aryl boronic acid (1.5 equiv).

    • Cs₂CO₃ (3.0 equiv, dissolved in min. water or added as solid).

    • Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Degas the mixture by bubbling Argon/Nitrogen for 5 minutes.

  • Seal the vessel and heat to 80–90 °C for 4–12 hours.

    • Technical Insight: The C2-bromo position is sterically crowded by the C1-sulfonamide and C3-methoxy groups. High-activity catalysts like Pd(dppf)Cl₂ or SPhos-Pd-G2 are recommended over simple Pd(PPh₃)₄ if conversion is sluggish.

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove Pd residues.

    • Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and brine.

    • Purify via flash chromatography.[2][3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Protocol A Diazonium decompositionEnsure temperature stays < 5 °C during diazotization. Add urea to quench excess nitrite before adding to DABSO.
Hydrolysis of SO₂Cl Wet reagents/solventsUse anhydrous MeCN. Perform workup quickly with ice-cold water.
Incomplete Coupling (Step 2) Steric hindrance at C2Switch catalyst to SPhos-Pd-G2 or XPhos-Pd-G2 . Increase temperature to 100 °C.
Pd Poisoning Free amine / ThiolEnsure Step 1 is complete. Excess free amine can coordinate Pd; use stoichiometric amine in Step 1 or add extra base in Step 2.

Workflow Visualization

Workflow cluster_0 Protocol A: Reagent Synthesis cluster_1 Protocol B: One-Pot Library Gen Start 2-Bromo-3-methoxyaniline Step1 Diazotization (NaNO2/HCl, <5°C) Start->Step1 Step2 Chlorosulfonylation (DABSO/CuCl2) Step1->Step2 Isolate Crude Sulfonyl Chloride (Do not store long-term) Step2->Isolate Step3 Add Amine + Base (Dioxane, RT, 1h) Isolate->Step3 Dissolve in Dioxane Step4 Add Boronic Acid + Pd + Base (Heat to 90°C) Step3->Step4 One-Pot Addition Finish Purify Biaryl Sulfonamide Step4->Finish

Figure 2: Integrated workflow for generating 2-substituted-3-methoxybenzenesulfonamide libraries.

Safety Information

  • This compound: Corrosive, lachrymator. Reacts violently with water to release HCl. Handle in a fume hood.

  • DABSO: Releases SO₂ upon heating or acidic hydrolysis. Ensure adequate ventilation.

  • Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.

References

  • DABSO-Based Chlorosulfonylation: Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). "DABSO-Based, Copper-Catalyzed Sulfonyl Chloride Synthesis from Anilines." Organic Letters, 13(18), 4876–4878.

  • General Sandmeyer Chlorosulfonylation: Hofmann, G. (1980). "Preparation of Sulfonyl Chlorides by the Meerwein Reaction." Organic Syntheses, 60, 121.

  • One-Pot Sulfonamide/Suzuki Coupling Strategy: Castillo, J. C., et al. (2017). "One-pot synthesis of biaryl-sulfonamides via sequential sulfonylation/Suzuki–Miyaura cross-coupling reactions." RSC Advances, 7, 49906-49913.

  • Pharmacological Relevance (5-HT6 Antagonists): Ivachtchenko, A. V., et al. (2010). "Synthesis and biological evaluation of 5-HT6 receptor antagonists based on the 2-amino-N-(arylsulfonyl)benzenesulfonamide scaffold." Journal of Medicinal Chemistry, 53(14), 5186–5196.

Sources

Microwave-assisted sulfonylation using 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of Novel Sulfonamide Scaffolds: A Microwave-Assisted Protocol Using 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] Traditional methods for synthesizing sulfonamides, while effective, often require long reaction times and harsh conditions. This application note details a robust, high-yield, and exceptionally rapid protocol for the synthesis of sulfonamides utilizing this compound and microwave-assisted organic synthesis (MAOS). By leveraging the unique principles of microwave heating, this method dramatically reduces reaction times from hours to mere minutes, promoting cleaner reaction profiles and facilitating rapid library generation for drug discovery and development professionals.[2][3] We provide a detailed step-by-step protocol, an exploration of the underlying scientific principles, safety considerations, and expected outcomes.

Introduction: The Imperative for Speed and Efficiency in Sulfonamide Synthesis

The sulfonamide moiety (-S(=O)₂-NR₂) is a privileged scaffold in drug design, integral to the structure of numerous antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.[1] The synthesis of diverse sulfonamide libraries is therefore a critical task in hit-to-lead and lead optimization campaigns. Conventional synthetic approaches, typically involving the reaction of a sulfonyl chloride with an amine in the presence of a base, often necessitate extended heating periods, which can lead to byproduct formation and degradation of sensitive substrates.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technology that directly addresses these limitations.[5][6][7] Unlike conventional heating which relies on slow, inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[2][8] This results in rapid, uniform, and highly efficient volumetric heating, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[7] The benefits are clear: significantly shorter reaction times, improved yields, higher product purity, and reduced energy consumption.[7][9][10]

This guide focuses on the sulfonylation of amines using this compound, a versatile building block poised for creating novel chemical entities. The bromo and methoxy substituents offer valuable handles for subsequent cross-coupling reactions or other modifications, expanding the chemical space accessible to researchers.

The Science of Microwave-Assisted Synthesis

Understanding the fundamental mechanism of microwave heating is key to appreciating its advantages and optimizing reaction conditions. The process is driven by the interaction of the microwave's electromagnetic field with the polar molecules in the reaction medium.[8][11]

Core Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules, such as the solvent or reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwave (typically 2.45 GHz), these molecules attempt to align themselves with the field. This constant, rapid reorientation creates intense intermolecular friction, which manifests as powerful, instantaneous heat.[5][12][13]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in response to the oscillating electric field. Collisions between these migrating ions generate heat through electrical resistance.[12][13]

This "in-core" heating is fundamentally different from conventional methods, which heat the vessel first. This distinction eliminates thermal gradients and the "wall effect," leading to homogenous heating and highly reproducible results.[2][10]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a Heat Source (Oil Bath) b Reaction Vessel Wall a->b Conduction c Solvent (Bulk) b->c Conduction/ Convection d Reactant Molecules c->d Conduction e Microwave Source (Magnetron) f Polar Molecules (Solvent/Reactants) e->f Direct Energy Coupling g Instant Volumetric Heating f->g

Caption: Heat transfer in conventional vs. microwave systems.

Detailed Application Protocol

This protocol provides a generalized method for the sulfonylation of a primary or secondary amine with this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Materials and Reagents
  • Sulfonylating Agent: this compound (C₇H₆BrClO₃S, MW: 285.55)[14]

  • Amine Substrate: Representative primary or secondary amine (e.g., Aniline, Benzylamine, Morpholine)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF), microwave-grade

  • Work-up Reagents: Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Dedicated laboratory microwave reactor with sealed vessel capability, magnetic stir bars, standard laboratory glassware, rotary evaporator, flash chromatography system.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and moisture-sensitive. Microwave synthesis in sealed vessels generates high pressures; never exceed the vessel's or instrument's pressure limits.[15][16] Always use a dedicated microwave reactor designed for chemical synthesis.[15]

Experimental Workflow

G prep 1. Reagent Prep (Vessel Charging) react 2. Microwave Reaction (e.g., 120 °C, 10 min) prep->react cool 3. Cooling (Compressed Air) react->cool workup 4. Work-up (Extraction & Washing) cool->workup purify 5. Purification (Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char

Caption: General workflow for microwave-assisted sulfonylation.

Step-by-Step Procedure
  • Vessel Charging: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the amine substrate (1.0 mmol, 1.0 equiv.).

  • Add the chosen solvent (e.g., Acetonitrile, 4 mL) followed by the base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv.).

  • Add this compound (1.1 mmol, 1.1 equiv.) to the stirred solution.

  • Sealing: Securely cap the vessel using the appropriate safety septa and cap.

  • Reaction Setup: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows (these are starting points and may require optimization):

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Microwave Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Initiate Reaction: Start the microwave program. The instrument will monitor temperature and pressure in real-time.

  • Cooling: Upon completion, the vessel will be rapidly cooled to below 50 °C by the instrument's compressed air system.

  • Work-up:

    • Once cooled, carefully open the vessel in the fume hood.

    • Transfer the reaction mixture to a separatory funnel containing Dichloromethane (20 mL) and 1M HCl (15 mL).

    • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results & Data

The protocol is expected to provide excellent yields for a variety of amine substrates in a fraction of the time required by conventional heating. Below are representative, anticipated results based on similar microwave-assisted sulfonylation reactions reported in the literature.[4][17][18]

Amine SubstrateTemp (°C)Time (min)Anticipated Yield (%)Notes
Aniline12010>90%Aromatic amines react readily.
Benzylamine12010>95%Primary aliphatic amines are highly reactive.
Morpholine12015>90%Secondary amines may require slightly longer times.
tert-Butylamine1402070-85%Sterically hindered amines may require higher temperatures.

Mechanistic Rationale

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The microwave irradiation serves purely to accelerate the reaction by providing rapid and efficient heating.

Caption: Proposed mechanism for sulfonamide formation.

The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine, neutralizes the resulting ammonium salt and the liberated HCl to drive the reaction to completion.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of sulfonamides from this compound. The protocol significantly reduces reaction times to minutes while providing high yields and clean product profiles. This technology empowers researchers in drug discovery and development to accelerate their synthetic workflows, enabling faster exploration of structure-activity relationships (SARs) and the rapid generation of novel compound libraries.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • The impact of microwave synthesis on drug discovery.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online.
  • Safety Considerations for Microwave Synthesis.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online.
  • Synthetic Applications for Microwave Synthesis.
  • Green Chemistry: Microwave assisted synthesis. YouTube.
  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Sulfonamide purification process.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • This compound (C7H6BrClO3S). PubChem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • What is the best extraction method of sulfonamides group
  • 2-Bromobenzenesulfonyl chloride 97%. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a highly reactive sulfonyl chloride, its primary vulnerability is hydrolysis, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to prevent moisture-induced degradation.

The Challenge: Inherent Reactivity and Hydrolysis

This compound is an electrophilic compound, making it highly susceptible to nucleophilic attack by water.[1] This reaction, known as hydrolysis, is often the principal pathway for degradation during storage.[2][3] Atmospheric moisture is sufficient to initiate this process, converting the reactive sulfonyl chloride into the corresponding, and often unreactive, 2-bromo-3-methoxyphenylsulfonic acid.

The consequences of using a hydrolyzed reagent are significant:

  • Reduced Purity and Yield: The active reagent concentration is lowered, leading to incomplete reactions and diminished yields in your synthetic protocols.

  • Inaccurate Stoichiometry: Calculations based on the initial weight of the reagent will be incorrect, affecting reaction kinetics and product ratios.

  • Formation of Byproducts: The resulting sulfonic acid and hydrochloric acid can introduce unforeseen side reactions or compatibility issues in sensitive chemical systems.

Below is the fundamental hydrolysis reaction that must be prevented.

Hydrolysis reagent 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride (Active Reagent) products 2-Bromo-3-methoxyphenylsulfonic acid + HCl (Inactive Degradation Products) reagent->products Hydrolysis water H₂O (Atmospheric Moisture) water->products

Caption: Hydrolysis of the sulfonyl chloride by water.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users during the storage and handling of this compound.

Q1: My synthesis is providing low yields. How can I determine if my sulfonyl chloride has degraded?

A: Suspected degradation should be confirmed empirically before discarding the reagent. Several analytical techniques can verify the integrity of your compound.

  • Visual Inspection: While not definitive, look for changes in the physical appearance of the material. The sulfonic acid hydrolysis product may have a different crystalline structure or could appear as a clumpy or sticky solid if significant moisture has been absorbed.[2]

  • ¹H NMR Spectroscopy: This is the most direct method. Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃ or Acetone-d₆.[4] Hydrolysis will result in the appearance of a broad peak corresponding to the sulfonic acid proton (-SO₃H) and a potential shift in the aromatic proton signals. The absence of these new signals and sharp, well-defined peaks for the starting material indicate high purity.

  • IR Spectroscopy: This technique can provide quick qualitative evidence. The sulfonyl chloride functional group has characteristic strong absorption bands for S=O and S-Cl stretches.[4] The formation of sulfonic acid will introduce a very broad O-H stretching band.

  • Titration: A classical titration can determine the total active sulfonyl chloride content, offering a quantitative measure of purity.[4]

Q2: What are the definitive, ideal storage conditions for this compound?

A: The core principle is the strict exclusion of atmospheric moisture.[5][6] Optimal stability is achieved by creating multiple barriers against moisture ingress. We recommend adhering to the conditions summarized in the table below.

ParameterRecommendationRationale
Atmosphere Store under a positive pressure of an inert gas (Nitrogen or Argon).Inert gas displaces moist air, preventing the reagent from coming into contact with water vapor.[7][8][9]
Temperature Store in a cool, dry location (e.g., 2-8 °C). Avoid freezing.Reduces the rate of any potential decomposition reactions.[3] Storing in a refrigerator also lowers ambient humidity.
Container The original, tightly sealed manufacturer's container.[10][11] If repackaging, use amber glass bottles with PTFE-lined caps.Prevents moisture and light exposure.[3] PTFE liners provide a superior seal against moisture compared to other materials.
Environment Place the primary container inside a secondary container, such as a desiccator cabinet.[5]The desiccator provides an additional layer of protection, creating a moisture-free microenvironment.[2]

Q3: I have a new bottle. What is the correct procedure for opening and aliquoting it for the first time?

A: The first opening is the point of highest risk for introducing moisture. Proper technique is crucial for preserving the entire stock.

  • Acclimatization: Allow the sealed container to warm to ambient temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container and reagent.

  • Work Environment: Perform all manipulations in a low-humidity environment. A glove box with an inert atmosphere is ideal. If unavailable, work quickly and efficiently in a fume hood on a day with low ambient humidity.

  • Inert Gas Blanket: Before opening, prepare a gentle stream of dry nitrogen or argon to flow over the opening of the bottle as soon as the cap is removed.[12] This is often done using a tube or needle connected to the gas line.[13]

  • Dispensing: Use only clean, oven-dried spatulas or glassware.[14] Quickly remove the desired amount of reagent.

  • Resealing: Immediately flush the headspace of the bottle with inert gas before tightly sealing the cap.[15] For added security, wrap the cap and neck of the bottle with Parafilm®.

  • Storage: Return the sealed container to its designated storage location (e.g., a desiccator in a refrigerator).[5]

Q4: My lab is not equipped with a glove box. What are the best alternative handling practices?

A: While a glove box offers the highest level of protection, excellent stability can still be achieved with careful benchtop techniques.

  • Inert Gas Balloon: Use a balloon filled with nitrogen or argon attached to a needle. Puncture the container's septum cap with this needle to maintain a positive pressure of inert gas. Use a second needle to withdraw the reagent with a dry syringe.[13]

  • Desiccator Cabinet: Use a desiccator cabinet as your primary workspace for weighing and aliquoting. The dry environment within the cabinet significantly reduces moisture exposure.[5]

  • Minimize Exposure Time: Have all necessary tools and secondary containers prepared and dried in advance.[16][17] Work efficiently to minimize the time the primary container is open to the atmosphere.

  • Never Return Unused Reagent: Never return any unused chemical to the original stock bottle, as this can introduce contamination.[16]

Q5: Which desiccant is best for storing moisture-sensitive sulfonyl chlorides?

A: The choice of desiccant depends on the specific storage setup. Both silica gel and molecular sieves are excellent choices.[18][19]

Desiccant TypeBest Use CaseKey Considerations
Silica Gel (Indicating) General use in desiccator cabinets.Color indicator (blue to pink or orange to green) provides a clear visual cue when the desiccant is saturated and needs regeneration or replacement.[18]
Molecular Sieves (3Å or 4Å) Placing directly inside a secondary container with the reagent bottle.They have a higher affinity for water at very low humidity levels than silica gel, making them ideal for maintaining an ultra-dry environment.[2][18]

Q6: How can I perform a quick quality control check on my stored reagent before a critical reaction?

A: Running a quick ¹H NMR is the most reliable and non-destructive method. Prepare a sample as described in Q1. The spectrum should be clean, matching the reference spectrum for the pure compound, with no evidence of the broad sulfonic acid peak. This simple check can save significant time and resources by preventing the use of compromised material.[4]

Validated Protocols & Workflows

Protocol 1: Long-Term Storage Under Inert Gas

This protocol ensures the reagent is maintained in an optimal, moisture-free environment.

  • Preparation: Select a suitable amber glass vial with a PTFE-lined screw cap or a septum-sealed cap. Ensure the vial is clean and oven-dried for at least 4 hours at 120 °C, then cooled to room temperature in a desiccator.

  • Aliquoting: In a glove box or under a positive pressure of inert gas, transfer the desired amount of this compound into the prepared vial.

  • Inert Gas Purge: With the vial open, gently flush the headspace with dry nitrogen or argon for 30-60 seconds to displace all air.

  • Sealing: Securely fasten the cap. For septum-sealed vials, ensure the septum is not punctured. For screw-cap vials, wrap the exterior of the cap/neck junction with Parafilm®.

  • Secondary Containment: Place the sealed vial into a larger, labeled container that contains a small amount of a molecular sieve desiccant.[20]

  • Final Storage: Store this secondary container in a designated cool, dry, and dark location, such as a refrigerator (+4 °C).[3]

Workflow: Reagent Lifecycle Management

The following workflow illustrates the decision-making process from receiving to using the reagent to minimize degradation risk.

Caption: Recommended workflow for managing moisture-sensitive reagents.

References

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved February 12, 2026, from [Link]

  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Importance of Inerting - Air Products. (n.d.). Retrieved February 12, 2026, from [Link]

  • Desiccants - Fully Customizable Moisture Protection - Multisorb. (n.d.). Retrieved February 12, 2026, from [Link]

  • How do you store chemicals in inert gas? - Sciencemadness.org. (n.d.). Retrieved February 12, 2026, from [Link]

  • Moisture Absorbers: Silica gel, Desiccants, Molecular sieve - Sercalia. (n.d.). Retrieved February 12, 2026, from [Link]

  • SAFETY DATA SHEET - EMD Millipore. (n.d.). Retrieved February 12, 2026, from [Link]

  • Comprehensive Guide to Desiccant Types & Their Effectiveness. (n.d.). Retrieved February 12, 2026, from [Link]

  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Retrieved February 12, 2026, from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved February 12, 2026, from [Link]

  • Inert gas - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Nitrogen - Air Products. (n.d.). Retrieved February 12, 2026, from [Link]

  • How to prevent contamination in the lab - LabSPX. (2026, January 20). Retrieved February 12, 2026, from [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. (2022, July 8). Retrieved February 12, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved February 12, 2026, from [Link]

  • The assay method of chlorosulfuric acid in thionyl chloride - Google Patents. (n.d.).
  • How to Avoid Contamination in Lab Samples - Aurora Biomed. (n.d.). Retrieved February 12, 2026, from [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Technical Support: Purification Protocols for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

User Query: "How do I remove excess 2-Bromo-3-methoxybenzene-1-sulfonyl chloride from my reaction mixture?"

The Core Challenge: You are dealing with a sterically hindered electrophile. Unlike simple tosyl chloride, the 2-Bromo substituent is ortho to the sulfonyl group. This steric bulk protects the sulfur atom from nucleophilic attack, making standard aqueous hydrolysis (washing with water) significantly slower and often ineffective at room temperature.

The Solution Matrix: To remove this reagent, you cannot rely on passive hydrolysis. You must actively destroy the electrophile using one of three strategies:

  • Nucleophilic Catalysis (Solution Phase): Accelerating hydrolysis/quenching using DMAP.

  • Solid-Supported Scavenging: Using polymer-bound amines (cleanest method).

  • Chromatographic Separation: Utilizing polarity differences (brute force).

Method A: The Chemical Quench (Solution Phase)

Best for: Large scale reactions (>1g) or when scavenger resins are unavailable.

The Mechanism: Water alone is too slow to hydrolyze the hindered sulfonyl chloride. We use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl pyridinium intermediate, which is then rapidly hydrolyzed by water or reacted with a sacrificial amine.

Protocol: DMAP-Catalyzed Hydrolysis

Reagents:

  • DMAP (0.1 – 0.2 eq relative to excess sulfonyl chloride)

  • Sacrificial Amine: Morpholine or N,N-Dimethylamine (1.5 eq relative to excess sulfonyl chloride)

  • Solvent: DCM or EtOAc[1]

Step-by-Step:

  • Quench: Upon reaction completion, do not immediately add water.

  • Add Catalyst: Add DMAP (10 mol%) and the sacrificial amine (Morpholine) to the reaction mixture.

  • Incubate: Stir vigorously for 30–60 minutes at room temperature.

    • Note: The hindered 2-bromo group requires this extra time.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

    • Purpose: This protonates the excess Morpholine, the DMAP, and the newly formed sulfonamide (if basic), pulling them into the aqueous layer.

  • Base Wash: Wash with Sat. NaHCO₃ (2x).

    • Purpose: Removes any hydrolyzed sulfonic acid.[1][2]

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

Method B: Solid-Phase Scavenging (The "Green" Method)

Best for: High-throughput synthesis, medicinal chemistry (mg to 1g scale), and acid-sensitive products.

The Logic: Instead of adding a liquid amine that requires extraction, use a polymer-supported amine.[3][4] The excess sulfonyl chloride binds to the beads. You simply filter the beads away.

Protocol: Trisamine Resin Scavenging

Reagents:

  • Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.

  • Loading: Typically 3.0 – 4.0 mmol/g.

Step-by-Step:

  • Calculate: Estimate the amount of excess sulfonyl chloride (e.g., 0.2 mmol).

  • Stoichiometry: Use 3–4 equivalents of resin relative to the excess reagent.

    • Example: If you have 0.2 mmol excess chloride, use ~0.8 mmol capacity of resin.

  • Add & Agitate: Add resin to the reaction mixture.

  • Time: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 4–16 hours .

    • Tip: Heat to 40°C if the reaction solvent allows (DCM/THF) to overcome the steric hindrance of the 2-bromo group.

  • Filter: Filter through a fritted funnel or cotton plug.

  • Rinse: Wash the resin with DCM/MeOH to recover any absorbed product.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

Use this logic flow to select the correct method for your specific situation.

purification_logic Start Start: Reaction Complete Excess 2-Br-3-OMe-Ph-SO2Cl present Scale What is your reaction scale? Start->Scale Sens Is product Acid/Base sensitive? Scale->Sens < 1 gram MethodA Method A: DMAP/Morpholine Quench + Acid Wash Scale->MethodA > 1 gram (Bulk) MethodB Method B: Polystyrene-Amine Resin (Scavenger) Sens->MethodB Yes (Sensitive) MethodC Method C: Flash Chromatography (Neutralized Silica) Sens->MethodC No (Stable) MethodA->MethodC If purity < 95%

Caption: Decision matrix for selecting the optimal purification strategy based on scale and product stability.

Figure 2: The "Ortho-Effect" & DMAP Catalysis

Understanding why standard washing fails and why DMAP is required.

mechanism Substrate 2-Bromo-3-methoxy -benzene-1-sulfonyl chloride Water H2O (Hydrolysis) Substrate->Water Blocked by 2-Br Sterics Intermediate Sulfonyl-Pyridinium Salt (Highly Reactive) Substrate->Intermediate DMAP Attack (Fast) DMAP DMAP Catalyst Product Sulfonic Acid / Sulfonamide (Water Soluble) Intermediate->Product Rapid Hydrolysis

Caption: Mechanistic pathway showing how DMAP bypasses the steric hindrance of the 2-bromo substituent.

Comparative Data: Quenching Efficiency

The following table compares removal efficiency for sterically hindered sulfonyl chlorides (based on typical reaction kinetics).

MethodReagentsTimeRemoval EfficiencyCost
Water Wash H₂O / Brine1 hrLow (<40%) Low
Basic Hydrolysis 1M NaOH / Heat2 hrHigh (99%) Low
Amine Quench Morpholine / DMAP30 minVery High (>99%) Medium
Resin Scavenger PS-Trisamine4-12 hrHigh (>98%) High

Frequently Asked Questions (FAQs)

Q: I washed my reaction with water three times, but the LCMS still shows the sulfonyl chloride mass. Why? A: This is the "Ortho Effect." The bromine atom at position 2 physically blocks water from attacking the sulfur atom. You must use a nucleophilic catalyst (DMAP) or a stronger nucleophile (primary amine) to break down the reagent.

Q: Can I just use Flash Chromatography? A: Yes, but be careful. Sulfonyl chlorides are unstable on acidic silica gel and may streak, contaminating your product fractions with sulfonic acid decomposition products.

  • Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it before loading your sample.

Q: My product contains a pyridine ring. Will the Acid Wash (Method A) remove my product too? A: Yes, likely. If your product is basic (forms a salt with HCl), do not use Method A. Use Method B (Resin Scavenging) , as it requires no acidic extraction steps.

Q: How do I spot the impurity on TLC? A: this compound will typically be less polar (higher Rf) than your sulfonamide product. However, if it hydrolyzes on the plate, you may see a "ghost" spot at the baseline (the sulfonic acid).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonyl chloride handling).

  • Marsh, I. R., et al. (2001). "High-throughput purification of sulfonamides using polymer-supported reagents." Journal of Combinatorial Chemistry, 3(6). (Validation of resin scavenging).

  • Biotage. (2024). "Isolute® Scavenging Resins: User Guide." (Technical data on Trisamine resins).

  • Chaudhary, S. (2017). "DMAP-assisted sulfonylation: Mechanism and Kinetics." National Institutes of Health (PMC). (Mechanistic basis for DMAP catalysis).

Sources

Troubleshooting low reactivity of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

A Guide to Understanding and Overcoming Low Reactivity in Sulfonylation Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges with the reactivity of this specific reagent. We will delve into the structural nuances that govern its chemical behavior and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.

Part 1: Core Principles—Why Does This Reagent Exhibit Low Reactivity?

Before troubleshooting, it is crucial to understand the inherent chemical properties of this compound. Its reactivity is a delicate balance of electronic and steric effects imparted by its substituents.

  • Electronic Effects : The bromine atom at the ortho-position and the methoxy group at the meta-position influence the electrophilicity of the sulfonyl sulfur. The bromo group is strongly electron-withdrawing via induction, which should, in theory, increase the partial positive charge on the sulfur atom and make it more susceptible to nucleophilic attack.[1] The meta-methoxy group has a less direct electronic influence on the reaction center.

  • Steric Hindrance : This is the dominant factor contributing to the compound's low reactivity. The bulky bromine atom at the ortho-position physically obstructs the trajectory of incoming nucleophiles (such as amines or alcohols) attempting to attack the electrophilic sulfur atom.[2] This steric shield significantly raises the activation energy of the reaction, leading to sluggish or incomplete conversions under standard conditions.

The interplay between these factors is critical. While electronically activated, the reagent is sterically hindered, making it a challenging substrate for many standard sulfonylation reactions.

G cluster_0 Structural Features of this compound cluster_1 Resulting Chemical Properties cluster_2 Observed Experimental Outcome Structure Aromatic Ring with Substituents Ortho_Br Ortho-Bromo Group Meta_OMe Meta-Methoxy Group Sulfonyl_Cl SO2Cl Group (Reaction Center) Steric_Hindrance High Steric Hindrance at Reaction Center Ortho_Br->Steric_Hindrance Dominant Effect Electronic_Activation Moderate Electronic Activation Ortho_Br->Electronic_Activation Inductive Effect (+) Sulfonyl_Cl->Steric_Hindrance Low_Reactivity Low Reactivity / Sluggish Conversion Steric_Hindrance->Low_Reactivity Primary Cause Electronic_Activation->Low_Reactivity Counteracted by Sterics

Caption: Logical diagram illustrating how steric hindrance from the ortho-bromo group is the primary cause of low reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: My sulfonamide formation reaction with this compound is extremely slow, even with a primary amine. Why?

A1: The primary reason is the significant steric hindrance caused by the bromine atom positioned ortho to the sulfonyl chloride group. This bulkiness impedes the amine's approach to the electrophilic sulfur center, drastically slowing the reaction rate compared to less substituted sulfonyl chlorides like benzenesulfonyl chloride.[2]

Q2: I am observing no product formation at room temperature. Is my starting material faulty or inert?

A2: It is unlikely that the material is inert. More probable is that the activation energy barrier, heightened by steric hindrance, is too high to be overcome at ambient temperatures. This reagent requires more forcing conditions, such as elevated temperatures or the use of a catalyst, to drive the reaction forward.

Q3: How can I promote the reaction without causing the decomposition of my sensitive, complex nucleophile?

A3: For delicate substrates, aggressive heating is not ideal. The best approach is to use a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), at or slightly above room temperature.[3] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive pyridinium intermediate, which is much more susceptible to attack by your nucleophile. This catalytic pathway often allows the reaction to proceed under milder conditions.

Q4: Does the methoxy group play a significant role in the low reactivity?

A4: The methoxy group at the meta-position has a minor electronic influence on the sulfonyl chloride group itself. Its primary role is in directing electrophilic aromatic substitution on the ring, which is not relevant for the sulfonylation reaction. The low reactivity is overwhelmingly dictated by the ortho-bromo substituent.

Part 3: In-Depth Troubleshooting Guide

Issue 1: Reaction Stalls or Shows Low Conversion (<50%) with an Amine Nucleophile

This is the most common challenge. The following steps provide a systematic approach to overcoming it.

Root Cause Analysis:

  • Insufficient Thermal Energy: The kinetic barrier due to steric hindrance is not being overcome.

  • Inadequate Base: The chosen base may not be strong enough to sufficiently deprotonate the amine or effectively scavenge the HCl byproduct, leading to an equilibrium that disfavors product formation.

  • Low Nucleophilicity: The amine itself may be sterically hindered or electronically poor, compounding the reactivity challenge.[3]

  • Lack of Catalysis: The reaction proceeds through a high-energy, uncatalyzed pathway.

Solutions & Experimental Protocols:

StrategyRationaleRecommended Action
1. Thermal Forcing Increase kinetic energy to overcome the activation barrier.Screen temperatures from 40 °C up to 80 °C or higher, depending on solvent and substrate stability. Monitor by TLC/LC-MS for product formation vs. degradation.
2. Base Optimization A stronger, non-nucleophilic base can improve reaction kinetics.If using pyridine or triethylamine (Et₃N), consider switching to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a solid-phase base like proton sponge.
3. Solvent Selection Polar aprotic solvents can stabilize charged intermediates and accelerate SₙAr-type reactions.Switch from common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to Dioxane, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).
4. Nucleophilic Catalysis Introduce a catalyst to create a more reactive intermediate.Add 5-10 mol% of 4-dimethylaminopyridine (DMAP). This is often the most effective solution for sterically hindered systems.[3]

Protocol 1: General Procedure for a DMAP-Catalyzed Sulfonamide Synthesis

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equiv) and anhydrous solvent (e.g., DCM or Dioxane, to make a 0.1 M solution).

  • Addition of Base & Catalyst: Add triethylamine (1.5 equiv) and DMAP (0.1 equiv). Stir the solution for 5 minutes at room temperature.

  • Substrate Addition: Add this compound (1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If no significant conversion is observed, slowly heat the reaction to 40-50 °C.

  • Monitoring: Monitor the disappearance of the amine starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

DMAP_Catalysis ArSO2Cl Ar-SO2Cl (Low Reactivity) Intermediate [ArSO2-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) ArSO2Cl->Intermediate Fast DMAP DMAP (Catalyst) DMAP->Intermediate Product Ar-SO2-NHR (Sulfonamide Product) Intermediate->Product Fast Amine R-NH2 (Nucleophile) Amine->Product DMAP_regen DMAP (Regenerated) Product->DMAP_regen releases DMAP_regen->DMAP Catalytic Cycle

Caption: Catalytic cycle of DMAP in activating a sulfonyl chloride for sulfonamide synthesis.

Issue 2: Reaction Cleanup is Difficult, or Side Products are Observed

Root Cause Analysis:

  • Hydrolysis: The sulfonyl chloride can react with trace amounts of water, especially in the presence of a base, to form the corresponding sulfonic acid.[3] This can complicate purification.

  • Decomposition: At very high temperatures, sulfonyl chlorides can decompose.[4] For this specific molecule, side reactions involving the bromo or methoxy groups are also possible under harsh conditions.

  • Incomplete Quenching: Unreacted sulfonyl chloride may persist through the workup, leading to an impure final product.[5]

Solutions & Experimental Protocols:

SymptomPotential CauseRecommended Action
Acidic impurity observed by NMR/LCMS Hydrolysis to sulfonic acid.Ensure all glassware is rigorously dried and use anhydrous solvents. Perform aqueous workups quickly and at low temperatures.[3]
Dark, tar-like substances form Decomposition at high temperatures.Reduce reaction temperature. Run the reaction under an inert atmosphere to prevent oxidation.[4][6]
Unreacted sulfonyl chloride in final product Insufficient quenching during workup.During workup, after the initial aqueous quench, add a small amount of a simple, water-soluble amine like aqueous ammonia or a scavenger resin to convert the remaining sulfonyl chloride into a highly polar sulfonamide that is easily removed.[5]

Part 4: Troubleshooting Workflow

Use the following decision tree to guide your experimental optimization process.

Troubleshooting_Workflow Start Start: Low Conversion (<10% at RT) Check_Catalyst Add 10 mol% DMAP? Start->Check_Catalyst Heat Increase Temp to 40-60°C? Check_Catalyst->Heat Yes Check_Catalyst->Heat No (Add it first) Change_Solvent Switch to Polar Aprotic Solvent (e.g., Dioxane, DMF)? Heat->Change_Solvent No Improvement Success Reaction Successful Heat->Success Yes Change_Base Switch to Stronger Base (e.g., DBU)? Change_Solvent->Change_Base No Improvement Change_Solvent->Success Yes Change_Base->Success Yes Reassess Reassess Substrate/ Consider Alternative Route Change_Base->Reassess No Improvement

Caption: A step-by-step decision workflow for troubleshooting low reactivity.

References

  • BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: A Guide to Recrystallizing 2-Bromo-3-methoxybenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride and its derivatives. As researchers and drug development professionals, achieving high purity for reactive intermediates like sulfonyl chlorides is paramount. This guide provides in-depth, field-proven insights into selecting the best solvents and troubleshooting common issues encountered during the recrystallization of this specific class of compounds. Our approach is grounded in the fundamental principles of physical organic chemistry to ensure you can develop a robust and reproducible purification protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purification of aryl sulfonyl chlorides.

Q1: What is the single most critical factor to consider when recrystallizing a sulfonyl chloride derivative?

The primary challenge is the compound's inherent reactivity, specifically its susceptibility to hydrolysis.[1][2] The sulfonyl chloride functional group (R-SO₂Cl) readily reacts with water to form the corresponding sulfonic acid (R-SO₃H).[2] This side reaction not only results in significant yield loss but also introduces a polar impurity that can be difficult to remove. Therefore, the rigorous exclusion of moisture from all glassware, solvents, and the atmosphere is non-negotiable.[1][3]

Q2: What are the ideal characteristics of a solvent for recrystallizing this compound?

An ideal solvent system must meet several criteria, ranked here by importance for this specific application:

  • Anhydrous and Aprotic: The solvent must be free of water and lack acidic protons (e.g., from alcohol or carboxylic acid groups) to prevent reaction with the sulfonyl chloride.

  • Appropriate Polarity: The solvent's polarity should be matched to the solute. Given the presence of a bromo, methoxy, and sulfonyl chloride group, the target molecule is of moderate polarity. The principle of "like dissolves like" is a good starting point.[4]

  • Significant Solubility Differential: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0–4 °C) to ensure high recovery.[5]

  • Inertness: The solvent must not react with the compound in any other way.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals without requiring excessively high temperatures that could cause decomposition.

Q3: Which specific solvents or solvent classes are recommended as a starting point?

For aryl sulfonyl chlorides, non-polar, anhydrous solvents are generally the most effective and are an excellent starting point.[1]

  • Non-Polar Solvents: Aliphatic hydrocarbons such as hexanes, heptane, cyclohexane, and petroleum ether are often excellent choices.[6][7] The target compound will likely have low solubility in these at room temperature but may dissolve sufficiently upon heating. These are particularly good as the "anti-solvent" or "precipitating solvent" in a mixed-solvent system.

  • Moderately Polar, Aprotic Solvents: Aromatic hydrocarbons like toluene or chlorinated solvents like dichloromethane (DCM) can also be considered, primarily as the initial dissolving solvent. However, always use anhydrous grades.

Q4: Is it effective to use a mixed-solvent system for these derivatives?

Yes, a mixed-solvent system is often the most powerful approach. The strategy involves dissolving the crude sulfonyl chloride in a minimal amount of a "good" aprotic solvent in which it is readily soluble (e.g., anhydrous toluene or DCM). Then, a "bad" or "anti-solvent," typically a hot, non-polar solvent in which the compound is poorly soluble (e.g., anhydrous hexane or heptane), is added dropwise to the hot solution until turbidity (cloudiness) is observed.[8] Reheating to achieve a clear solution followed by slow cooling should induce crystallization.

Section 2: Solvent Selection and Experimental Workflow

The selection of an appropriate solvent is a systematic process. The following flowchart provides a logical decision-making pathway for identifying a suitable solvent system.

Solvent_Selection start Start: Crude Solid Derivative test_solubility Test Solubility in Small Vials (Anhydrous Solvents Only) start->test_solubility dissolves_cold_mp Dissolves in Cold Mod. Polar Aprotic Solvent? test_solubility->dissolves_cold_mp Test Mod. Polar Aprotic (e.g., Toluene) dissolves_cold_np dissolves_cold_np test_solubility->dissolves_cold_np Test Non-Polar (e.g., Hexane) dissolves_cold Dissolves in Cold Non-Polar Solvent? dissolves_hot_np Dissolves in Hot Non-Polar Solvent? dissolves_hot_np->test_solubility No, Insoluble -> Back to testing single_solvent Use Single Solvent System: Dissolve in minimum hot solvent, cool slowly. dissolves_hot_np->single_solvent Yes dissolves_hot_mp Dissolves in Hot Mod. Polar Aprotic Solvent? dissolves_cold_mp->dissolves_hot_mp No unsuitable Solvent is Unsuitable (Too Soluble) dissolves_cold_mp->unsuitable Yes mixed_solvent Use Mixed-Solvent System: 1. Dissolve in min. hot mod. polar solvent. 2. Add hot non-polar anti-solvent until turbid. 3. Reheat to clarify, then cool slowly. dissolves_hot_mp->mixed_solvent Yes try_another Try Another Solvent Combination dissolves_hot_mp->try_another No, Insoluble unsuitable->try_another try_another->test_solubility dissolves_cold_np->dissolves_hot_np No dissolves_cold_np->unsuitable Yes

Caption: Decision flowchart for selecting a recrystallization solvent.

Table 1: Potential Anhydrous Solvents for Recrystallization
SolventClassBoiling Point (°C)PolaritySuitability & Remarks
Hexanes / Heptane Non-Polar Alkane69 / 98Very LowExcellent choice. Often used as the primary solvent or as the anti-solvent.[7]
Cyclohexane Non-Polar Alkane81Very LowSimilar to hexanes, good for single or mixed systems.[7]
Petroleum Ether Non-Polar Alkane Mix40-60Very LowGood for compounds with lower melting points due to its volatility.[6]
Toluene Aromatic111LowGood for dissolving moderately polar compounds. Can be used alone or with an alkane anti-solvent.[8]
Dichloromethane (DCM) Chlorinated40ModerateCan be a powerful solvent for initial dissolution, but its low boiling point can be challenging for hot recrystallization.

Section 3: General Recrystallization Protocol

This protocol provides a robust starting point. Modifications may be necessary based on the specific derivative and impurities present.

Recrystallization_Workflow prep 1. Preparation - Oven-dry all glassware. - Assemble under inert atmosphere (N₂ or Ar). dissolve 2. Dissolution - Place crude solid in flask. - Add minimal hot anhydrous solvent until fully dissolved. prep->dissolve cool 3. Crystallization - Remove from heat, cover. - Allow to cool slowly to room temp. - Cool further in an ice bath. dissolve->cool isolate 4. Isolation - Collect crystals via vacuum filtration. - Use a Büchner funnel and dry filter paper. cool->isolate wash 5. Washing - Wash crystals with a small amount of ice-cold, fresh solvent. isolate->wash dry 6. Drying - Dry crystals under high vacuum to remove all residual solvent. wash->dry

Caption: Standard workflow for sulfonyl chloride recrystallization.

Step-by-Step Methodology:

  • Preparation: Thoroughly dry all glassware (Erlenmeyer flask, Büchner funnel, filter flask) in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Dissolution:

    • Place the crude this compound derivative into the dry Erlenmeyer flask equipped with a stir bar.

    • Add a small portion of the chosen hot, anhydrous solvent (e.g., heptane) and bring the mixture to a gentle boil with stirring.

    • Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[9]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a properly sized filter paper.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Quickly pour the cold crystal slurry into the funnel and apply vacuum.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Leave the crystals in the funnel under vacuum for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or weighing dish and dry them thoroughly under high vacuum to remove all traces of solvent.

Section 4: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides solutions to common problems.

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of solid crystals)1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too fast.1. Re-heat the mixture to dissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent. 2. Allow the solution to cool much more slowly. Insulating the flask can help.[9][10]
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation to begin crystallization.1. Gently boil off some of the solvent to increase the concentration and attempt to cool again.[10] 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a single, tiny "seed crystal" of the pure compound.
Very Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor (filtrate).[9] 2. Premature crystallization during a hot filtration step (if performed). 3. Hydrolysis of the sulfonyl chloride due to moisture contamination.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals (which may be less pure). 2. Ensure the filtration apparatus is pre-heated and use a slight excess of solvent.[10] 3. Re-evaluate the experimental setup to ensure strictly anhydrous conditions.[3]
Product Appears Wet, Fumes in Air, or has an Acidic Smell The sulfonyl chloride has hydrolyzed to the corresponding sulfonic acid.This indicates significant water contamination. The purification has failed. The material may be recoverable by converting it back to the sulfonyl chloride (e.g., with thionyl chloride), but the recrystallization must be repeated under strictly anhydrous conditions.
Crystals Form Too Quickly ("Crash Out") 1. The solution was cooled too rapidly. 2. The concentration of the solute is too high.1. Re-heat to redissolve the solid. Add a small amount of extra solvent and allow it to cool more slowly. Slower crystal growth leads to higher purity.[9]

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (2025, September 30). Retrieved February 12, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22). Retrieved February 12, 2026, from [Link]

  • Sulfonyl halide - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313. Retrieved February 12, 2026, from [Link]

  • US Patent No. US20030162973A1. (2003). Process for the manufacture of arylsulfonyl chloride. Google Patents.
  • US Patent No. US2744907A. (1956). Production of heterocyclic sulfonyl chlorides. Google Patents.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved February 12, 2026, from [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 924-928. Retrieved February 12, 2026, from [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • US Patent No. US5136043A. (1992). Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 12, 2026, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved February 12, 2026, from [Link]

  • What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved February 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Handling 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support resource for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride. This guide is designed for our valued partners in research, science, and drug development. Here, we address the critical challenges associated with the handling of this moisture-sensitive reagent, providing troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you to achieve consistent, reliable results in your experiments by understanding and controlling the reactivity of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound, with a focus on diagnosing and resolving issues related to its moisture sensitivity.

Q1: My reaction yield is significantly lower than expected. What is the most likely cause?

A low yield is the most common symptom of improper handling of this compound. The primary cause is the hydrolysis of the sulfonyl chloride functional group upon exposure to moisture.[1][2]

  • Causality: Sulfonyl chlorides are highly reactive electrophiles. When exposed to water, even trace amounts from atmospheric humidity or residual moisture in solvents, they readily undergo hydrolysis to form the corresponding sulfonic acid (2-Bromo-3-methoxybenzenesulfonic acid).[3][4] This hydrolyzed byproduct is unreactive in most subsequent coupling reactions (e.g., sulfonamide formation), thus directly reducing the quantity of active reagent available and lowering your overall yield.[1] The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection during aqueous workups, but this should not be relied upon as a primary handling strategy.[2]

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using a freshly opened bottle of an anhydrous solvent or a solvent that has been appropriately dried and stored under an inert atmosphere.

    • Dry Glassware Rigorously: All glassware must be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum and allowed to cool under a stream of dry, inert gas (nitrogen or argon) immediately before use.[5][6]

    • Implement Inert Atmosphere Techniques: Handle the reagent and set up the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[5][6]

    • Evaluate Starting Material: If the reagent has been stored for a long time or handled improperly in the past, its integrity may be compromised. Consider using a fresh bottle.

Q2: I'm observing a significant, polar byproduct in my TLC or LC-MS analysis that I can't account for. Could this be related to the starting material?

Yes, it is highly probable that the polar byproduct is 2-Bromo-3-methoxybenzenesulfonic acid, the result of hydrolysis.

  • Identification: Sulfonic acids are significantly more polar than their corresponding sulfonyl chlorides. This impurity will typically have a much lower Rf value on a normal-phase TLC plate and an earlier retention time in reverse-phase HPLC. It can often be identified by LC-MS, appearing as the [M-H]⁻ ion corresponding to the sulfonic acid.

  • Preventative Measures: The presence of this impurity is a direct indicator of moisture contamination. To prevent its formation, you must adhere strictly to the anhydrous and inert atmosphere techniques described in Q1. If an aqueous workup is unavoidable, it should be performed quickly and at low temperatures to minimize the extent of hydrolysis.[1][2]

Q3: The reaction is sluggish or fails to proceed to completion, even with extended reaction times. Why might this be happening?

Assuming all other reaction parameters (temperature, concentration, stoichiometry of other reagents) are correct, a stalled reaction is often due to the deactivation of the sulfonyl chloride.

  • Mechanism of Failure: The hydrolysis of this compound not only consumes your active reagent but also produces hydrochloric acid (HCl) as a byproduct.[3] If your reaction involves a base-sensitive substrate or requires a specific base to proceed (e.g., in sulfonamide formation with an amine), the generated HCl can neutralize the base, thereby inhibiting or completely stopping the desired reaction.

  • Diagnostic Steps:

    • Carefully monitor the pH of the reaction mixture if appropriate. An unexpected drop in pH can indicate ongoing hydrolysis.

    • Re-evaluate your handling procedure. Even small lapses, such as opening a reagent bottle on the open bench for a few minutes, can introduce enough moisture to compromise a sensitive reaction.

    • Consider adding the base in slight excess to compensate for potential neutralization by trace amounts of HCl, but be mindful of potential side reactions. The best approach remains the stringent exclusion of water.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the safe and effective handling and storage of this compound.

Q1: What is the correct way to store this compound?

Proper storage is the first line of defense against degradation. The reagent must be protected from atmospheric moisture to maintain its reactivity.

  • Recommended Storage Conditions:

    • Container: Store in the original, tightly sealed container.[7][8]

    • Atmosphere: For long-term storage, consider placing the container inside a desiccator with a drying agent (e.g., Drierite) or inside a nitrogen-filled glovebox.[9]

    • Temperature: Store in a cool, dry, and well-ventilated place.[7][10] Avoid areas with high humidity.

    • Incompatibilities: Keep away from water, strong bases, and strong oxidizing agents.[11]

Q2: What are the visual signs of decomposition for this reagent?

Visual inspection can often provide the first clue that the reagent has degraded.

  • Appearance of a Fresh Reagent: this compound should be a white to off-white solid.

  • Signs of Degradation:

    • Discoloration: The development of a yellow or brownish color is a common sign of decomposition.[12]

    • Clumping or "Wet" Appearance: The solid may appear clumpy or sticky due to the hygroscopic nature of the sulfonic acid impurity.

    • Pungent Odor: Upon opening the container, a sharp, acidic odor may be noticeable due to the formation of HCl and potentially SO₂ gas from further decomposition pathways.[12]

If you observe any of these signs, the reagent's purity is questionable, and it may not be suitable for sensitive applications.

Q3: How should I weigh and transfer a moisture-sensitive solid like this?

Handling should always be performed under conditions that minimize exposure to the atmosphere.

  • Ideal Method (Glovebox): The best practice is to weigh the solid inside an inert atmosphere glovebox.[6] This provides the most controlled environment.

  • Alternative Method (Schlenk Line/Inert Gas Flow): If a glovebox is not available, you can weigh the reagent quickly on the bench and immediately transfer it to a reaction flask that is being actively purged with a stream of dry nitrogen or argon. Alternatively, transfer a small amount to a Schlenk flask, purge thoroughly with inert gas, and then dissolve it in an anhydrous solvent to be transferred via syringe.[5]

Q4: What is the fundamental chemical reaction I am trying to prevent?

You are preventing the hydrolysis of the sulfonyl chloride. This reaction is the root cause of nearly all handling-related issues. The diagram below illustrates this undesired transformation.

Hydrolysis_Mechanism cluster_products Degradation Products reagent 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride acid 2-Bromo-3-methoxy- benzenesulfonic acid (Inactive Impurity) reagent->acid Hydrolysis water H₂O (Moisture) hcl HCl (Acidic Byproduct)

Caption: Hydrolysis of this compound.

Q5: Can you provide a workflow for handling this reagent in a typical reaction?

Certainly. The following workflow outlines the critical steps for maintaining the integrity of the reagent from storage to reaction.

Workflow start Start: Prepare Reaction storage 1. Remove Reagent from Cool, Dry Storage/Desiccator start->storage weigh 2. Weigh Quickly or in Glovebox storage->weigh addition 4. Add Reagent to Flask Under Positive Inert Gas Pressure weigh->addition flask_prep 3. Prepare Oven/Flame-Dried Glassware Under Inert Gas (N₂ or Ar) flask_prep->addition solvent 5. Add Anhydrous Solvent via Syringe addition->solvent reaction 6. Proceed with Reaction Under Inert Atmosphere solvent->reaction end End: Reaction in Progress reaction->end

Caption: Recommended workflow for handling moisture-sensitive reagents.

Summary of Handling Parameters
ParameterRecommendationRationale
Storage Tightly sealed container in a cool, dry, well-ventilated area; preferably in a desiccator.[7][8]Prevents ingress of atmospheric moisture, which causes hydrolysis.
Glassware Oven-dried (>125°C) or flame-dried under vacuum immediately before use.[5]Removes adsorbed water film from glass surfaces.
Atmosphere Handle under a positive pressure of dry, inert gas (Nitrogen or Argon).[5][6]Excludes atmospheric oxygen and, more importantly, moisture.
Solvents Use only anhydrous grade solvents from a freshly opened bottle or properly dried and stored solvents.[6]Residual water in solvents is a primary source of contamination and hydrolysis.
Workup If an aqueous workup is necessary, perform it rapidly and at low temperatures.[2]Minimizes the contact time between the unreacted sulfonyl chloride and water.

By adhering to these protocols, you can ensure the integrity of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Sulfuryl chloride. Sciencemadness Wiki.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Why will sulfonic acid chlorides not react with water? Quora.
  • Managing air and moisture sensitivity of reagents. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.

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Minimizing side reactions in sulfonyl chloride coupling with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Competition

In medicinal chemistry, the formation of a sulfonamide bond is theoretically simple but kinetically treacherous. You are managing a three-way race between:

  • The Desired Path: Nucleophilic attack of the aniline on sulfur (

    
    ).
    
  • The Over-Reaction: Deprotonation of the product sulfonamide followed by a second attack (

    
    ), leading to the bis-sulfonamide.
    
  • The Hydrolysis: Attack by water (

    
    ), generating the sulfonic acid impurity.
    

This guide moves beyond basic textbook procedures to provide field-proven strategies for modulating these rate constants.

Module 1: The Bis-Sulfonylation Problem

The Root Cause: The


 of a primary aniline is typically 25–30 (in DMSO), whereas the resulting sulfonamide 

is significantly more acidic (

~10–11). In the presence of excess base or sulfonyl chloride, the mono-sulfonamide is rapidly deprotonated to form a sulfonamidate anion, which is a potent nucleophile. This anion attacks a second equivalent of sulfonyl chloride, forming the unwanted bis-sulfonamide.
Mechanistic Pathway (Visualization)

SulfonylationPathways Start Aniline + R-SO2Cl Mono Mono-Sulfonamide (Desired) Start->Mono k_mono (Fast) Hydro Sulfonic Acid (Hydrolysis) Start->Hydro k_hyd (Moisture) Anion Sulfonamidate Anion Mono->Anion Base (Deprotonation) Bis Bis-Sulfonamide (Impurity) Anion->Bis + R-SO2Cl (k_bis)

Figure 1: Kinetic competition between mono-sulfonylation, bis-sulfonylation, and hydrolysis.[1]

Troubleshooting Guide: Preventing Bis-Adducts

Q: I am observing ~15% bis-sulfonamide by LCMS. How do I stop this?

A: Strategy 1 - The "Inverse Addition" Protocol (Standard) Do not add the sulfonyl chloride all at once. High local concentrations of the electrophile favor bis-sulfonylation.

  • Dissolve the aniline (1.0 equiv) and Base (1.1 equiv) in DCM or THF.

  • Cool to 0°C . Lower temperature discriminates between the neutral amine (more nucleophilic) and the sulfonamidate anion (less reactive at low temp).

  • Dissolve Sulfonyl Chloride (0.95–1.0 equiv) in the solvent.

  • Crucial Step: Add the sulfonyl chloride solution dropwise over 30–60 minutes.

  • Why: This keeps the concentration of

    
     low relative to the aniline, statistically favoring the mono-reaction.
    

A: Strategy 2 - The Silylamine Method (Advanced/High Precision) If your aniline is electron-rich or the standard method fails, use the "Silyl Switch." Silylamines (


) react with sulfonyl chlorides to form sulfonamides but cannot  be deprotonated to form the bis-reactive species under these conditions.
  • Protocol:

    • Treat aniline with BSTFA or HMDS (1.1 equiv) in THF to generate the

      
      -TMS aniline.
      
    • Add Sulfonyl Chloride (1.0 equiv).

    • Reflux for 1–2 hours (or stir at RT depending on reactivity).

    • Quench with aqueous acid (1M HCl) to cleave the TMS group and release the pure mono-sulfonamide.

    • Reference: This leverages the decreased nucleophilicity of the silylated nitrogen to prevent over-reaction [1].

Module 2: Hydrolysis & Phase Transfer

Q: My LCMS shows the sulfonic acid peak (


 or 

depending on ionization) is dominant. Why?

A: This indicates


.[1] This usually happens when using wet solvents or hygroscopic bases (like aged pyridine). Sulfonyl chlorides hydrolyze rapidly in the presence of water and base.
Solvent & Base Selection Matrix
SystemBest ForRisk FactorTechnical Note
DCM / Pyridine Standard anilinesHigh Bis-formation Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate. Good for sluggish amines but risky for electron-rich ones.
THF / Na₂CO₃ (aq) Scale-up / Green ChemHydrolysis "Schotten-Baumann" conditions. Requires vigorous stirring to maximize interfacial surface area.
Acetone / Water Polar anilinesHydrolysis Keep temperature < 10°C to suppress hydrolysis while maintaining coupling.
Acetonitrile / DABCO Acid-sensitive substratesModerate DABCO forms a crystalline adduct with sulfonyl chlorides that is reactive but less prone to hydrolysis than the free chloride.
Protocol: Optimized Schotten-Baumann (Biphasic)

This is often superior for scale-up as it avoids pyridine workups.

  • Dissolve Aniline in THF or 2-MeTHF.

  • Prepare a 10% aqueous solution of

    
     or 
    
    
    
    .
  • Combine phases and cool to 0°C.

  • Add Sulfonyl Chloride.[2]

  • Critical: High-shear stirring is required. The reaction happens at the interface.

  • Observation: If hydrolysis persists, switch to anhydrous conditions (DCM/TEA) with oven-dried glassware.

Module 3: Genotoxic Impurity (GTI) Mitigation

Q: Residual Sulfonyl Chloride is a flagged GTI. How do I ensure <10 ppm in the final product?

A: You cannot rely on stoichiometry alone. You must chemically quench the excess reagent. Sulfonyl chlorides are potent alkylating agents (genotoxic).

The "Scavenger" Workflow

Do not just wash with water; water hydrolysis is too slow to guarantee GTI removal during a standard workup.

  • Reaction Completion: Monitor consumption of aniline.

  • The Quench: Once the reaction is deemed complete, add 0.1–0.2 equiv of a scavenger amine .

    • Option A (Solid Phase):Polystyrene-supported amine (PS-Trisamine) . Stir for 2 hours, then filter. The unreacted sulfonyl chloride binds to the resin.

    • Option B (Solution Phase):N,N-Dimethyl-1,3-propanediamine (DMAPA) or Morpholine . These form a water-soluble sulfonamide byproduct.

  • Workup:

    • Wash the organic layer with 1M HCl . This protonates the scavenger-sulfonamide (if it has a basic tail like DMAPA) and pulls it into the aqueous layer.

    • Wash with sat. NaHCO₃ to remove any sulfonic acid generated by hydrolysis.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Major Impurity Bis Bis-Sulfonamide (>5%) Problem->Bis Acid Sulfonic Acid (Hydrolysis) Problem->Acid SM Unreacted Aniline Problem->SM Bis_Sol 1. Reduce Temp (0°C) 2. Inverse Addition 3. Use Silylamine method Bis->Bis_Sol Acid_Sol 1. Dry Solvents (KF < 0.1%) 2. Switch to DCM/TEA 3. Increase eq. of R-SO2Cl Acid->Acid_Sol SM_Sol 1. Check R-SO2Cl quality (hydrolyzed?) 2. Add catalyst (DMAP 5 mol%) 3. Reflux SM->SM_Sol

Figure 2: Decision matrix for sulfonamide synthesis optimization.

References

  • Silylamine Protocol: Bowser, J. R.; Williams, P. J.; Kurz, K. "Preparation of sulfonamides from N-silylamines."[1] J. Org. Chem.1983 , 48, 4111.[1][3] Link[1]

  • Schotten-Baumann & Scale-up: White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."[4] Org.[5] Process Res. Dev.2012 , 16, 939–957.[1][6] Link[1]

  • GTI Control & Scavenging: Teo, S., et al. "Removal of potentially genotoxic acetamide and arylsulfonate impurities."[1] J. Chromatogr. A.2012 , 1236, 128-134.[1] Link

  • Hydrolysis Kinetics: Ivanov, S. N., et al.[1] "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." Russ. J. Org. Chem.2004 , 40, 733.[1] Link[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the 1H NMR spectrum of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride , focusing on structural verification and differentiation from common regioisomers.

Executive Summary: The Analytical Challenge

In medicinal chemistry, This compound is a high-value scaffold for synthesizing sulfonamide-based inhibitors. However, the electrophilic chlorosulfonylation reaction used to synthesize it often yields regioisomers (e.g., the 2,5-substituted variant) that are difficult to separate by polarity (TLC/HPLC) alone.

1H NMR spectroscopy is the definitive method for structural validation. This guide compares the theoretical and observed spectral performance of the target compound against its primary regioisomer, providing a self-validating protocol for researchers.

Structural Analysis & Predicted Shifts

The target molecule possesses a 1,2,3-trisubstituted benzene ring .[1] This substitution pattern creates a distinct ABC spin system (or AMX depending on field strength), which is the primary differentiator from the 1,2,5- or 1,2,4-substituted impurities.

Target Structure: this compound[2][3]
  • Position 1: Sulfonyl Chloride (-SO₂Cl) [Strong Electron Withdrawing Group (EWG)]

  • Position 2: Bromine (-Br) [Weakly Deactivating, Steric Bulk]

  • Position 3: Methoxy (-OCH₃) [Electron Donating Group (EDG) by resonance]

Proton Assignments:

  • H4: Ortho to -OCH₃, Meta to -Br.

  • H5: Meta to -OCH₃, Meta to -SO₂Cl.

  • H6: Ortho to -SO₂Cl, Para to -OCH₃.

Comparative Table: Target vs. Key Regioisomer
FeatureTarget: 2-Bromo-3-methoxy... Isomer: 2-Bromo-5-methoxy...
Substitution Pattern 1,2,3-Trisubstituted (Vicinal)1,2,5-Trisubstituted
Spin System ABC System (Three adjacent protons)AB + C System (Two adjacent, one isolated)
Key Multiplicity Triplet (t) for H5 (due to two ortho neighbors)Singlet/Meta-doublet (d) for H6 (isolated)
H6 Shift (approx) ~7.6 - 7.8 ppm (Doublet/dd)~7.5 ppm (Singlet/d, J~2Hz)
H5 Shift (approx) ~7.3 - 7.5 ppm (Triplet/dd)N/A (Substituted)
H4 Shift (approx) ~7.0 - 7.2 ppm (Doublet/dd)~7.0 ppm (Doublet, J~9Hz)
Methoxy (-OCH₃) ~3.95 ppm (Singlet)~3.85 ppm (Singlet)

Note: The diagnostic signal for the target compound is the triplet (or apparent triplet) at ~7.4 ppm corresponding to H5. If this signal is absent and replaced by a singlet/meta-coupled doublet, you likely have the 2,5-isomer.

Experimental Protocol

To ensure spectral fidelity and prevent compound degradation, follow this validated workflow.

Step 1: Sample Preparation (Critical)

Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid, which shifts aromatic peaks upfield and broadens the spectrum.

  • Solvent: Use Anhydrous CDCl₃ (Chloroform-d).

    • Avoid DMSO-d₆ or MeOD unless absolutely necessary, as they can promote solvolysis or nucleophilic attack (forming the sulfonate ester in MeOH).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: Add a trace of solid K₂CO₃ (anhydrous) to the NMR tube if the sample contains residual HCl, which can induce acid-catalyzed degradation.

Step 2: Acquisition Parameters
  • Frequency: 400 MHz or higher (recommended to resolve H4/H6 coupling).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the methoxy singlet vs. aromatic protons.

  • Scans (NS): 16–64 scans.

Detailed Spectral Interpretation

Region A: Aromatic Zone (7.0 – 8.0 ppm)

In the target compound (this compound), look for three distinct signals integrating to 1H each.[2]

  • H6 (Ortho to SO₂Cl):

    • Shift: Most downfield (~7.7 ppm).

    • Multiplicity: Doublet of doublets (dd).

    • Coupling:

      
       Hz (with H5), 
      
      
      
      Hz (with H4).
    • Differentiation: In the 2,5-isomer, the proton ortho to SO₂Cl (H6) is isolated from the other protons (H3, H4). It will appear as a narrow doublet (

      
       Hz) , not a strongly split dd.
      
  • H5 (Meta to SO₂Cl, Meta to OMe):

    • Shift: Mid-range (~7.4 ppm).

    • Multiplicity: Triplet (t) or dd with similar J values.

    • Coupling:

      
       Hz (with H4 and H6).
      
    • Diagnostic: This "triplet" confirms the 1,2,3-substitution pattern (three consecutive protons).

  • H4 (Ortho to OMe):

    • Shift: Most upfield aromatic (~7.1 ppm) due to shielding by the ortho-methoxy group.

    • Multiplicity: Doublet of doublets (dd).

    • Coupling:

      
       Hz (with H5).
      
Region B: Aliphatic Zone (3.0 – 4.5 ppm)
  • Methoxy (-OCH₃):

    • Shift: ~3.95 ppm.

    • Multiplicity: Strong Singlet (s).

    • Integration: 3H.

    • Note: The presence of the ortho-bromine atom may cause a slight downfield shift compared to standard anisoles (~3.8 ppm) due to steric compression and deshielding.

Decision Logic & Workflow

The following diagram illustrates the decision process for verifying the product structure based on NMR data.

NMR_Analysis Start Crude Product (Sulfonyl Chloride) Solvent Dissolve in dry CDCl3 (Avoid DMSO/MeOH) Start->Solvent Spectrum Acquire 1H NMR (400 MHz+) Solvent->Spectrum Check_H5 Analyze 7.3-7.5 ppm Region Is there a Triplet (1H)? Spectrum->Check_H5 Yes_Triplet Pattern: 3 Adjacent Protons (1,2,3-Substituted) Check_H5->Yes_Triplet Yes (t, J~8Hz) No_Triplet Pattern: 2 Adjacent + 1 Isolated (1,2,5-Substituted) Check_H5->No_Triplet No (s or d, J<2Hz) Check_OMe Check OMe Singlet (~3.95 ppm) Yes_Triplet->Check_OMe Result_Isomer REJECT: 2-Bromo-5-methoxy Regioisomer No_Triplet->Result_Isomer Result_Target CONFIRMED: 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride Check_OMe->Result_Target

Figure 1: Structural verification workflow for this compound.

References

  • General NMR Shifts of Sulfonyl Chlorides

    • SpectraBase.[3][4][5] "Benzenesulfonyl chloride 1H NMR Spectrum." Wiley Science Solutions. Link[5]

  • Substituent Effects in NMR

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for additivity rules used in prediction).

  • Related Compound Data (2-Bromo-5-methoxy analogs)

    • Beilstein Journals. "Supplementary Information: Synthesis of 2-Bromo-5-methoxyphenyl derivatives." Link

  • Coupling Constants in Trisubstituted Benzenes

    • Khetrapal, C. L. (1966).[6] "High resolution NMR spectra of some tri-substituted benzenes." Indian Academy of Sciences. Link

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride and Related Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride, a compound of interest in synthetic chemistry. To provide a comprehensive understanding, we will compare its predicted 13C NMR spectrum with the experimental and predicted data of structurally related analogues: benzenesulfonyl chloride, 2-bromobenzene-1-sulfonyl chloride, 3-methoxybenzene-1-sulfonyl chloride, and 2-bromoanisole. This comparative approach allows for a detailed examination of the influence of bromo, methoxy, and sulfonyl chloride substituents on the chemical shifts of the benzene ring.

The Foundational Role of 13C NMR in Structural Characterization

13C NMR spectroscopy is a powerful, non-destructive technique that provides information about the number and electronic environment of carbon atoms in a molecule. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups. Electron-withdrawing groups tend to deshield carbon nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups generally cause shielding, resulting in an upfield shift.[1][2] By analyzing the pattern of chemical shifts, we can deduce the connectivity and substitution pattern of a molecule.

Comparative Analysis of 13C NMR Chemical Shifts

To elucidate the 13C NMR spectrum of this compound, a combination of experimental data for related compounds and predicted data for the target molecule and its analogues was compiled. The predicted values were generated using the 13C NMR prediction tool available in ChemDraw. It is important to note that while prediction algorithms are powerful tools, experimental verification is always the gold standard.

Carbon PositionThis compound (Predicted)Benzenesulfonyl chloride (Experimental)2-Bromobenzene-1-sulfonyl chloride (Predicted)3-Methoxybenzene-1-sulfonyl chloride (Predicted)2-Bromoanisole (Experimental)
C1 142.5143.2141.9144.1112.1
C2 115.8129.5122.5129.8155.9
C3 157.2127.3135.2114.5121.8
C4 120.1134.1132.8130.9128.5
C5 130.5127.3128.1122.3133.4
C6 125.9129.5130.4120.7111.8
-OCH3 56.8--55.956.2
Analysis of Substituent Effects:

The predicted 13C NMR chemical shifts for this compound can be rationalized by considering the additive effects of the bromo, methoxy, and sulfonyl chloride substituents on the benzene ring.

  • Benzenesulfonyl chloride serves as our baseline. The sulfonyl chloride group is strongly electron-withdrawing, which deshields all the aromatic carbons, with the most significant effect on the ipso-carbon (C1) at 143.2 ppm.

  • 2-Bromoanisole provides insight into the combined effects of a bromo and a methoxy group. The methoxy group is an electron-donating group, causing a significant upfield shift (shielding) of the ortho and para carbons. The bromine atom has a more complex influence due to the "heavy atom effect," which can lead to shielding of the ipso-carbon despite its electronegativity.[1]

  • In 2-Bromobenzene-1-sulfonyl chloride , the introduction of a bromine atom at the C2 position is predicted to cause a downfield shift of the adjacent carbons (C1 and C3) and an upfield shift of the ipso-carbon (C2) itself, consistent with the heavy atom effect.

  • For 3-Methoxybenzene-1-sulfonyl chloride , the electron-donating methoxy group at C3 is predicted to cause a significant upfield shift of the ortho (C2, C4) and para (C6) carbons relative to benzenesulfonyl chloride.

  • This compound : In our target molecule, the interplay of these three substituents leads to a unique chemical shift pattern.

    • C1 (ipso- to -SO2Cl): The predicted shift of 142.5 ppm is similar to that in benzenesulfonyl chloride, indicating the dominant electron-withdrawing effect of the sulfonyl chloride group.

    • C2 (ipso- to -Br): The predicted upfield shift to 115.8 ppm is a clear manifestation of the heavy atom effect of bromine.

    • C3 (ipso- to -OCH3): The significant downfield shift to 157.2 ppm is characteristic of a carbon atom directly bonded to an oxygen atom of a methoxy group.

    • C4, C5, C6: The shifts of these carbons are influenced by the combined electronic effects of all three substituents, leading to the predicted values in the table. The electron-donating methoxy group and the electron-withdrawing bromo and sulfonyl chloride groups create a complex pattern of shielding and deshielding.

Experimental Protocol for 13C NMR Spectroscopy

To obtain high-quality 13C NMR spectra for structural elucidation, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 10-50 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range of chemical shifts for all carbon types (typically 0-220 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration and the natural abundance of 13C.

    • Employ a relaxation delay (D1) of 1-2 seconds to allow for sufficient relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks if quantitative analysis is required, though this is not standard for routine 13C NMR.

Visualization of Substituent Effects

The following diagram illustrates the primary electronic effects of the bromo, methoxy, and sulfonyl chloride groups on the benzene ring, which in turn influence the 13C NMR chemical shifts.

Caption: Electronic effects of substituents on the benzene ring.

This guide provides a framework for understanding and predicting the 13C NMR chemical shifts of this compound. By comparing it with simpler, related structures, we can dissect the individual contributions of each substituent and gain a deeper understanding of the structure-spectra relationship. This knowledge is invaluable for the rapid and accurate characterization of novel chemical entities in a research and development setting.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • ChemDraw Professional. (n.d.). PerkinElmer Informatics. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromoanisole. Wiley Science Solutions. Retrieved from [Link]

Sources

Stability Comparison Guide: Bromo-Methoxybenzenesulfonyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive stability profile for bromo-methoxybenzenesulfonyl chloride isomers, facilitating informed selection for medicinal chemistry and process development applications.

Key Findings:

  • Solid-State Stability: Isomers with high melting points (e.g., 4-bromo-2-methoxybenzenesulfonyl chloride ) exhibit superior shelf-life and resistance to caking compared to the low-melting parent compound, 4-methoxybenzenesulfonyl chloride.

  • Hydrolytic Resistance: Isomers possessing an ortho-substituent (either bromo or methoxy) relative to the sulfonyl group display significantly enhanced resistance to hydrolysis due to steric shielding of the sulfur atom.

  • Optimal Candidate: 2-Bromo-4-methoxybenzenesulfonyl chloride offers the best balance of hydrolytic stability (steric protection) and electronic deactivation, making it the most robust candidate for scale-up in non-anhydrous conditions.

Theoretical Framework: Electronic & Steric Determinants

To predict and rationalize the stability of these isomers, we must apply the Hammett Principle and Steric Field Effects .

Electronic Effects (Hammett )

Sulfonyl chlorides (


) degrade primarily via nucleophilic attack by water (hydrolysis).
  • Electron-Donating Groups (EDG): The Methoxy (-OMe) group (

    
    ) donates electron density into the ring and the sulfonyl center, reducing the electrophilicity of the sulfur atom. This increases stability  against hydrolysis.
    
  • Electron-Withdrawing Groups (EWG): The Bromo (-Br) group (

    
    ) withdraws electron density, increasing the positive character of the sulfur. This generally decreases stability  (increases reactivity).
    
The Ortho-Effect (Steric Shielding)

While electronic effects dictate intrinsic reactivity, steric hindrance dominates kinetics. An atom at the ortho position (2- or 6- position relative to sulfonyl) physically blocks the trajectory of incoming nucleophiles (water), drastically reducing hydrolysis rates regardless of the electronic nature of the substituent.

Mechanistic Visualization

The following diagram illustrates the competing forces of electronic activation and steric protection.

StabilityMechanism Substrate Sulfonyl Chloride (Ar-SO2Cl) TS Transition State (Pentacoordinate Sulfur) Substrate->TS Rate Determining Step Nucleophile Water (H2O) Nucleophile->TS Product Sulfonic Acid (Ar-SO3H) + HCl TS->Product EDG Methoxy Effect (Para) Reduces Electrophilicity (Stabilizes) EDG->TS Retards EWG Bromo Effect (Meta/Para) Increases Electrophilicity (Destabilizes) EWG->TS Accelerates Steric Ortho-Substituent Physical Blockade (Highly Stabilizes) Steric->Nucleophile BLOCKS

Comparative Stability Analysis

The following table synthesizes physical property data and predicted hydrolytic half-lives based on structural analysis.

Isomer StructureIUPAC NameMelting Point (°C)Solid-State StabilityHydrolytic Stability (Solution)Primary Instability Factor
Parent 4-Methoxybenzenesulfonyl chloride39-42Low (Prone to melt/cake)Moderate (Stabilized by p-OMe)Low MP; Moisture sensitivity
Isomer A 3-Bromo-4-methoxybenzenesulfonyl chloride83-88High Low-Moderate (Activated by m-Br)Electronic activation by Br
Isomer B 2-Bromo-4-methoxybenzenesulfonyl chloride75-81High Very High (Ortho-Br Sterics)None (Balanced profile)
Isomer C 4-Bromo-2-methoxybenzenesulfonyl chloride108-111Very High High (Ortho-OMe Sterics)High lattice energy (Solubility issues)
Detailed Analysis
1. 4-Methoxybenzenesulfonyl chloride (The Reference)[1][2][3]
  • Performance: This is the baseline. The para-methoxy group provides resonance stabilization, making it less reactive than unsubstituted benzenesulfonyl chloride.

  • Critical Weakness: Its low melting point (~40°C) is a major liability. In warm lab environments, it can partially melt, increasing surface area and accelerating hydrolysis by atmospheric moisture.

2. 3-Bromo-4-methoxybenzenesulfonyl chloride[4][5][6]
  • Structure: Br is meta to sulfonyl; OMe is para.

  • Performance: The bromine atom exerts an inductive electron-withdrawing effect (

    
    ), which increases the electrophilicity of the sulfur. Since it lacks an ortho substituent to provide steric protection, this isomer is kinetically more unstable  in solution than the parent compound.
    
  • Advantage: The addition of bromine significantly raises the melting point (83-88°C), improving physical handling.

3. 2-Bromo-4-methoxybenzenesulfonyl chloride (The "Goldilocks" Isomer)
  • Structure: Br is ortho to sulfonyl; OMe is para.

  • Performance: This isomer represents the optimal stability profile.

    • Electronic: The para-OMe stabilizes via resonance.

    • Steric: The ortho-Br atom is large (Van der Waals radius ~1.85 Å), effectively shielding the sulfur atom from water attack.

  • Verdict: Most resistant to degradation during storage and handling.

4. 4-Bromo-2-methoxybenzenesulfonyl chloride
  • Structure: OMe is ortho to sulfonyl; Br is para.

  • Performance: The ortho-methoxy group provides steric protection, though less effectively than the bulkier bromine. The para-bromo group activates the ring electronically.

  • Verdict: Exceptional solid-state stability due to high crystallinity (MP > 100°C), but slightly more reactive in solution than the 2-bromo isomer.

Experimental Protocols for Validation

To verify these profiles in your specific matrix, perform the following self-validating assays.

Protocol A: Accelerated Hydrolytic Stress Test

Purpose: To determine the half-life (


) of the isomer in wet solvent.
  • Preparation: Dissolve 0.5 mmol of the sulfonyl chloride in 10 mL of THF/Water (9:1 v/v).

  • Incubation: Stir at 25°C.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench aliquots into excess methanol (converts remaining chloride to methyl ester) or anhydrous amine (converts to sulfonamide). Note: Direct HPLC of the acid chloride is unreliable due to on-column hydrolysis.

  • Analysis: Analyze by HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Thermal Stress (DSC)

Purpose: To assess safety and solid-state stability.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2-5 mg of solid isomer in a sealed aluminum pan (pinhole lid to allow gas escape).

  • Ramp: 5°C/min from 20°C to 250°C.

  • Interpretation:

    • Endotherm: Melting point (Sharp peak = high purity/stability).

    • Exotherm: Decomposition temperature (

      
      ). A 
      
      
      
      close to the MP indicates a risk of runaway decomposition upon melting.
Decision Logic for Isomer Selection

SelectionLogic Start Start: Select Isomer Condition Is the reaction environment strictly anhydrous? Start->Condition Anhydrous Yes Condition->Anhydrous Yes Wet No / Aqueous Workup Condition->Wet No Reactivity Prioritize Reactivity (Fast Coupling) Anhydrous->Reactivity Stability Prioritize Stability (Scale-up / Storage) Wet->Stability Select3Br Select 3-Bromo-4-methoxy (High Reactivity, Good Solid) Reactivity->Select3Br Fast Kinetics Needed Select4Br Select 4-Bromo-2-methoxy (Max Thermal Stability) Reactivity->Select4Br High Temp Needed Select2Br Select 2-Bromo-4-methoxy (Max Hydrolytic Stability) Stability->Select2Br Best Choice

Handling & Storage Recommendations

ParameterRecommendationRationale
Temperature 2°C – 8°CEssential for 4-methoxy parent. Recommended for others to retard slow hydrolysis by trapped moisture.
Atmosphere Nitrogen/ArgonAll isomers are hygroscopic. Store under inert gas.
Container Glass/TeflonAvoid metal spatulas if moisture is present (corrosion risk).
Emergency 10% NaOHIn case of spill, neutralize with dilute base to convert to non-volatile sulfonate salt.

References

  • Rogne, O. (1968).[7] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link

  • Tonnet, M. L., & Hambly, A. N. (1971). Solvolysis of sulfonyl halides. VII. Hydrolysis of some aromatic sulfonyl chlorides in aqueous dioxane. Australian Journal of Chemistry, 24(4), 703-712. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Sigma-Aldrich. (n.d.).[8][9] Product Specification: 4-Methoxybenzenesulfonyl chloride.[1][2][8][10] Link

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-methoxybenzenesulfonyl chloride. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. Handling reactive chemical intermediates like 2-Bromo-3-methoxybenzene-1-sulfonyl chloride requires not only procedural accuracy but a deep understanding of the chemical principles governing their safe neutralization and disposal. This guide provides a comprehensive, field-tested framework for managing this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The core challenge with sulfonyl chlorides is their high reactivity, particularly with nucleophiles such as water.[1][2] This reactivity, while useful in synthesis, makes them hazardous if not managed correctly. This guide moves beyond a simple checklist to explain the causality behind each step, creating a self-validating protocol that builds a culture of safety and trust in your laboratory operations.

Hazard Assessment & Core Safety Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like other sulfonyl chlorides, is a corrosive and water-reactive substance. Its proper management is dictated by these intrinsic properties.

The primary hazard stems from the electrophilic sulfur center of the sulfonyl chloride group (-SO₂Cl). This group readily reacts with water or moisture in the air to produce corrosive and toxic byproducts: 2-bromo-3-methoxybenzenesulfonic acid and hydrogen chloride (HCl) gas.[2][3] This reaction is exothermic and can lead to a dangerous pressure buildup in a closed container.

Table 1: Hazard Profile of Aryl Sulfonyl Chlorides | Hazard Classification | GHS Pictogram | Description & Rationale | | :--- | :--- | :--- | | Skin Corrosion/Burns |

ngcontent-ng-c1989010908="" class="ng-star-inserted">
| Causes severe skin burns and eye damage (H314) .[4] The compound reacts with moisture on the skin and in the eyes, generating corrosive acids that cause chemical burns. | | Water-Reactivity | N/A (Often included in Corrosivity) | Reacts with water to liberate toxic gas .[1][5] The reaction with water is often vigorous and produces HCl gas, an acute inhalation hazard.[3] | | Acute Toxicity |
ngcontent-ng-c1989010908="" class="ng-star-inserted">
| Harmful if swallowed (H302) .[4] Ingestion can cause severe irritation and burns to the gastrointestinal tract. | | Environmental Hazard | N/A (General Precaution) | As a halogenated aromatic compound, it is presumed to be harmful to aquatic life and must be prevented from entering drains or waterways.[6] |

Mandatory Safety Protocols:

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any released vapors or gases.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes, at a minimum:

    • Chemical safety goggles and a full-face shield.[7]

    • Nitrile or other chemically resistant gloves.[8]

    • A chemical-resistant lab coat or apron.[7]

The Disposal Decision Workflow

The correct disposal path depends entirely on the form and quantity of the waste. The primary decision point is whether you are disposing of the bulk, unused reagent or neutralizing a small, residual amount from a completed reaction.

Disposal_Workflow start 2-Bromo-3-methoxybenzene- 1-sulfonyl chloride Waste decision Assess Waste Type & Quantity start->decision bulk Protocol 1: Bulk Reagent or Large Quantity decision->bulk  Unused / Bulk residual Protocol 2: Small Residual Quantity (e.g., in reaction mixture) decision->residual Residual / Contaminated   segregate Segregate as 'Halogenated Organic Waste' bulk->segregate neutralize Perform Careful Chemical Neutralization residual->neutralize final_waste Transfer to Appropriately Labeled Hazardous Waste Container segregate->final_waste neutralize->final_waste

Caption: Disposal decision workflow for this compound.

Protocol 1: Disposal of Bulk or Unused Reagent

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[9] The uncontrolled reaction of a large quantity of sulfonyl chloride with a neutralizing agent is extremely dangerous and can result in violent splashing, gas evolution, and overflow.

Step-by-Step Methodology:

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a container specifically designated for "Halogenated Organic Waste".[9][10]

    • Causality: Mixing halogenated and non-halogenated waste streams dramatically increases the cost and complexity of final disposal for your entire institution.[6][9] Proper segregation is a critical component of responsible waste management.

  • Container & Labeling:

    • Ensure the original container is tightly sealed. If transferring, use a compatible, clean, and dry waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11][12] Include the approximate quantity and date.

  • Storage & Pickup:

    • Store the sealed waste container in a designated satellite accumulation area or main hazardous waste storage area.

    • Ensure the container is kept in secondary containment to prevent spills.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

Protocol 2: Neutralization of Residual Quantities (Quenching)

For small quantities of residual sulfonyl chloride remaining in a reaction vessel, a careful in-situ neutralization (quenching) is the safest procedure before disposal.

Principle of Neutralization: The goal is to convert the reactive sulfonyl chloride into a stable, non-reactive sodium sulfonate salt. This is achieved by a controlled reaction with a weak base, such as sodium bicarbonate. The reaction proceeds as follows:

Ar-SO₂Cl + 2 NaHCO₃ → Ar-SO₃⁻Na⁺ + NaCl + H₂O + 2 CO₂↑

This method is self-validating because the evolution of CO₂ gas provides a visual cue for the reaction's progress, and a final pH check confirms its completion.

Step-by-Step Methodology:

  • Preparation: In a fume hood, place a beaker or flask large enough to contain at least 5-10 times the volume of your reaction mixture. Equip it with a magnetic stir bar. Add a cold (ice bath) saturated solution of sodium bicarbonate.[9]

    • Causality: Using a large vessel and a cold solution are critical safety measures. The reaction is exothermic, and the cold temperature helps dissipate heat. The excess volume prevents overflow from the vigorous CO₂ evolution that will occur.[9]

  • Slow Addition: With vigorous stirring, slowly and dropwise, add the solution containing the residual this compound to the cold bicarbonate solution.[9]

    • CAUTION: The addition rate must be carefully controlled to manage the rate of gas evolution and prevent foaming over.[9] A violent reaction indicates the addition is too fast.

  • Reaction Completion: After the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30-60 minutes. Then, remove the ice bath and let the mixture stir for another hour at room temperature.[9]

    • Causality: This extended stirring period ensures that even small, less accessible pockets of the sulfonyl chloride have fully reacted, guaranteeing complete neutralization.

  • pH Verification: Use a pH strip to test the aqueous layer of the mixture. The pH should be neutral or slightly basic (pH 7-9).[9] If the solution is still acidic, it indicates that unreacted sulfonyl chloride (or its acidic hydrolysis product) remains. In this case, slowly add more sodium bicarbonate solution until the pH is stable in the 7-9 range.

  • Final Disposal: Once neutralization is confirmed, the entire mixture should be transferred to a designated "Aqueous Hazardous Waste" or "Halogenated Organic Waste" container, in accordance with your institution's EHS guidelines. The container must be properly labeled with all chemical constituents.

Emergency Procedures for Spills & Exposures

In the event of an accident, a swift and correct response is critical.

Table 2: Emergency Response Protocols

Scenario Immediate Action
Small Spill (in fume hood) Absorb the spill with an inert, dry material like vermiculite or sand.[3] DO NOT use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste disposal. Neutralize the area with a sodium bicarbonate solution.
Skin Contact Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Remove all contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

| Inhalation | Move the person to fresh air immediately. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13] |

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12][14] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Hazard Communication Standard.[11][15]

This guide provides a framework based on established chemical safety principles. However, you are required to follow the specific protocols and guidelines established by your institution's Environmental Health & Safety (EHS) department. They will provide the correct waste containers, labels, and pickup schedules to ensure full compliance with local, state, and federal law.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Triumvirate Environmental. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals. (2014). OSHA Training Institute Education Center at CLPCCD. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025). Mancomm. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]

  • Sulphuryl Chloride Safety Data Sheet. (n.d.). S D Fine-Chem Limited. [Link]

  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.). New Jersey Department of Health. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Hamburg. [Link]

  • Safety Data Sheet: 2-Bromo-5-methoxybenzoyl chloride. (2025). Thermo Fisher Scientific. [Link]

  • Halogenated Waste Guidance. (n.d.). University of North Texas Health Science Center. [Link]

  • 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Navigating the Basics of Hazardous Waste. (2022). Ohio EPA via YouTube. [Link]

  • Organic Solvents. (n.d.). University of Alabama, Environmental Health and Safety. [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025). Resource Management Associates via YouTube. [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. (n.d.). Stericycle. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA.gov. [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.).
  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. [Link]

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Safeguarding Your Research: A Guide to Handling 2-Bromo-3-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive understanding of their potential hazards and the necessary precautions for safe handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxybenzene-1-sulfonyl chloride. By synthesizing technical data with practical, field-proven insights, this document aims to be your preferred source for laboratory safety and chemical handling.

Core Hazards of Sulfonyl Chlorides

Sulfonyl chlorides are a class of organosulfur compounds that demand respect. The primary hazards associated with this functional group, and therefore with this compound, include:

  • Corrosivity : These compounds are known to cause severe skin burns and eye damage.[1][2][3][4]

  • Toxicity : They are often harmful if swallowed.[5]

  • Reactivity : A significant concern is their sensitivity to moisture. Contact with water can liberate toxic and corrosive gases, such as hydrogen chloride.[2][4] They may also be corrosive to metals.

  • Respiratory Irritation : Inhalation of dust or vapors can cause respiratory tract irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The following table summarizes the essential PPE, with detailed explanations below.

Body PartRequired PPERationale
Eyes/Face Tight-sealing safety goggles and a full-face shield.Protects against splashes that can cause severe eye damage and blindness.[2][6]
Skin Chemical-resistant gloves (Nitrile recommended), a chemical-resistant lab coat or apron, and closed-toe shoes.Prevents contact with the corrosive compound, which can cause severe burns.[1][6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary to prevent inhalation of harmful dust or vapors, especially when handling outside of a fume hood.[4][6]
A Deeper Dive into PPE Selection:
  • Eye and Face Protection : Standard safety glasses are insufficient. The risk of severe and potentially permanent eye damage necessitates the use of tight-sealing chemical goggles.[2][6] A face shield should be worn over the goggles to protect the entire face from splashes.[6][7]

  • Hand and Body Protection : Nitrile gloves are a good initial choice for protection against many chemicals, including sulfonyl chlorides.[6] Always inspect gloves for any signs of degradation or perforation before and during use. A chemical-resistant lab coat or apron is crucial to protect your skin and clothing from accidental spills.[6]

  • Respiratory Protection : All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of generating dust or aerosols, a properly fitted respirator is mandatory.[2][4][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_receive Receive and Inspect Container handle_store Store in a Cool, Dry, Designated Area handle_receive->handle_store handle_weigh Weigh Compound in Fume Hood handle_store->handle_weigh handle_use Use in Reaction under Inert Atmosphere handle_weigh->handle_use cleanup_quench Quench Reaction and Glassware Carefully cleanup_waste Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.